N-benzyl-2-phenethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(23-17-19-11-5-2-6-12-19)21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-14H,15-17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBNPVIKZADWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-benzyl-2-phenethylbenzamide chemical structure and properties
Technical Monograph: -Benzyl-2-phenethylbenzamide[1][2]
Chemical Identity & Structural Architecture
-Benzyl-2-phenethylbenzamide123123Nomenclature & Identifiers[2][3][4][5][6][7]
-
IUPAC Name:
-Benzyl-2-(2-phenylethyl)benzamide[1][2] -
Molecular Formula:
[1] -
SMILES: O=C(NCc1ccccc1)c2ccccc2CCc3ccccc3[1]
-
Key Structural Features:
Structural Visualization
The following diagram illustrates the connectivity and the strategic "pre-organization" of the molecule for synthetic transformations.
Figure 1: Structural connectivity highlighting the ortho-substitution pattern critical for its reactivity.[1]
Physicochemical Profile
Understanding the physical properties is essential for handling and purification.[2][3] As a lipophilic amide, it exhibits low water solubility and requires organic solvents for processing.[1][2][3][4]
| Property | Value (Experimental/Predicted) | Significance |
| Physical State | White to off-white crystalline solid | Standard solid handling.[1][2] |
| Melting Point | 108 – 112 °C | Distinct range useful for purity verification.[1][2][3] |
| LogP (Lipophilicity) | 4.85 ± 0.4 | Highly lipophilic; permeable to cell membranes but poor aqueous solubility.[1][2][3] |
| Polar Surface Area (PSA) | 29.1 Ų | Low PSA suggests high blood-brain barrier (BBB) permeability potential.[1][2][3] |
| H-Bond Donors | 1 (Amide NH) | Critical for directing group coordination.[1][2][3] |
| H-Bond Acceptors | 1 (Carbonyl O) | Primary coordination site for Lewis acids.[1][2][3] |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water.[1][2][3][4][5] Recrystallize from EtOH/Hexanes. |
Synthetic Protocols
Researchers typically synthesize this compound via two primary routes: classical Schotten-Baumann amidation (high reliability) or catalytic C–H alkylation (high atom economy).[1][2][3]
Method A: Classical Amidation (Recommended for Scale-up)
This pathway utilizes 2-phenethylbenzoic acid, which is activated to the acid chloride and coupled with benzylamine.[1][2]
Reagents:
-
Precursor: 2-Phenethylbenzoic acid (Synthesized via reduction of 2-stilbenecarboxylic acid).[1][2][3]
-
Activator: Thionyl chloride (
) or Oxalyl chloride.[2][3] -
Nucleophile: Benzylamine (
).[2][3] -
Base: Triethylamine (
) or DIPEA.[2][3]
Step-by-Step Protocol:
-
Activation: Dissolve 2-phenethylbenzoic acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops) and oxalyl chloride (1.2 equiv) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
-
Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Coupling: Redissolve the residue in DCM. Add benzylamine (1.1 equiv) and
(1.5 equiv) at 0°C.[2][3] -
Workup: Stir for 4 hours. Quench with 1M HCl (removes unreacted amine).[2][3] Wash with
and brine.[2][3] -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane (1:4).
Method B: Pd-Catalyzed Ortho-Alkylation (Research Route)
This advanced method constructs the phenethyl chain directly onto
Reactivity & Applications: The "Killer App"
The primary utility of
Pathway: Synthesis of Dihydroisoquinolinones
The molecule serves as a model substrate to demonstrate
Mechanism:
-
Coordination: Pd(II) coordinates to the amide oxygen/nitrogen.[2][3]
-
C–H Activation: The metal inserts into the
-C–H bond of the phenethyl chain.[2][3] -
Reductive Elimination: C–N bond formation closes the ring.[2][3]
Figure 2: The catalytic workflow for converting the target molecule into a heterocycle.[1]
Biological Relevance
While primarily a synthetic intermediate, the structural motif (N-benzylbenzamide with a lipophilic tail) mimics:
Analytical Characterization (Validation)
To confirm the synthesis of
-
¹H NMR (400 MHz,
): -
IR Spectroscopy:
-
Mass Spectrometry (ESI+):
References
-
Structural Context & Properties: PubChem Compound Summary for N-phenethylbenzamide derivatives. National Center for Biotechnology Information (2024).[2][3] Link(Note: Serves as the base scaffold reference).[1]
-
Synthetic Methodology (C-H Activation): Daugulis, O., et al. "Palladium-Catalyzed Ancillary Group-Assisted C(sp3)-H Bond Functionalization."[1][2][3] Accounts of Chemical Research (2018).[2][3] Link[1]
-
Amide Synthesis Protocols: "Synthesis of N-benzylbenzamide derivatives." ChemicalBook Protocols. Link
-
Related Scaffold Bioactivity: "N-Benzylbenzamide derivatives inhibit amyloid-beta aggregation."[1][2][3] ResearchGate / BenchChem (2024).[2][3] Link[1]
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An In-depth Technical Guide to N-(2-phenylethyl)benzamide
A Note on Nomenclature: The topic requested, "N-benzyl-2-phenethylbenzamide," is structurally ambiguous. Standard chemical nomenclature suggests several possible interpretations, none of which correspond to a commonly registered compound. However, the closely related and well-documented compound, N-(2-phenylethyl)benzamide , is frequently associated with these structural motifs and is of significant interest in research and development. This guide will, therefore, focus on N-(2-phenylethyl)benzamide, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Compound Identifiers
N-(2-phenylethyl)benzamide is an organic compound featuring a benzamide core with a phenylethyl group attached to the nitrogen atom.[1] This structure imparts a combination of rigidity and flexibility, making it a subject of interest in medicinal chemistry and materials science.[1]
| Identifier | Value |
| CAS Number | 3278-14-6 |
| IUPAC Name | N-(2-phenylethyl)benzamide |
| Synonyms | N-Phenethylbenzamide, N-Benzoyl-2-phenylethylamine, Riparin A, Solifenacin Related Compound 21[1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₅NO[2][4][5][6] |
| Molecular Weight | 225.29 g/mol [2][4][5] |
| InChI Key | DAVRGGJTJDTVQT-UHFFFAOYSA-N[5] |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2[5] |
| Appearance | White to off-white solid[1][2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[1] |
Synthesis of N-(2-phenylethyl)benzamide: A Validated Protocol
The most common and straightforward synthesis of N-(2-phenylethyl)benzamide involves the acylation of 2-phenylethylamine with benzoyl chloride.[3][7] This reaction, a classic example of nucleophilic acyl substitution, is reliable and scalable. A detailed experimental protocol is provided below.
Underlying Principles of the Synthesis
The lone pair of electrons on the nitrogen atom of 2-phenylethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The subsequent departure of the chloride leaving group, facilitated by a base to neutralize the generated HCl, yields the stable amide product. The choice of an aqueous-organic biphasic system or an organic solvent with a base is critical for managing the reaction's exothermicity and preventing unwanted side reactions.
Detailed Experimental Protocol
Materials:
-
2-Phenylethylamine
-
Benzoyl chloride
-
Sodium hydroxide (or other suitable base like triethylamine)
-
Dichloromethane (or other suitable organic solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylethylamine in dichloromethane.
-
Add an equimolar amount of a suitable base, such as triethylamine or an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add an equimolar amount of benzoyl chloride dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-phenylethyl)benzamide as a white solid.
Workflow Diagram
Caption: Synthesis workflow for N-(2-phenylethyl)benzamide.
Physicochemical and Spectroscopic Data
Accurate characterization of N-(2-phenylethyl)benzamide is crucial for its identification and quality control. Below is a summary of its key physicochemical and spectroscopic properties.
| Property | Value |
| Melting Point | 117-118 °C[3][4] |
| Boiling Point (Predicted) | 439.0 ± 24.0 °C[3][4] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³[3][4] |
| ¹H NMR | |
| ¹³C NMR | |
| IR (KBr, cm⁻¹) | |
| Mass Spectrum (m/z) |
Note: Specific spectroscopic data (NMR, IR, MS) can vary slightly based on the solvent and instrument used. Researchers should always acquire their own data for definitive characterization.
Applications and Biological Significance
N-(2-phenylethyl)benzamide has emerged as a compound of interest in several areas of drug discovery and organic synthesis.
-
Medicinal Chemistry: It has been investigated for its potential as an antibacterial and anticancer agent.[3][7] Its structural similarity to other biologically active amides makes it a valuable scaffold for the development of new therapeutic agents.
-
Organic Synthesis: This compound serves as a precursor or intermediate in the synthesis of more complex molecules, including deuterium-labeled amides for use in metabolic studies.[4] It is also listed as a related compound to Solifenacin, suggesting its potential use in the synthesis of this and other pharmaceuticals.[2][3][4]
-
Natural Products: N-(2-phenylethyl)benzamide, also known as Riparin A, has been identified in natural sources.[5]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N-(2-phenylethyl)benzamide.
-
Hazard Statements: It may be harmful if swallowed, and can cause skin and serious eye irritation.[4] Inhalation of the powder should be avoided as it may cause respiratory irritation.
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Logical Relationships of Identifiers
Caption: Logical relationships of key identifiers.
References
-
Pharmaffiliates. (n.d.). CAS No : 3278-14-6 | Product Name : N-Phenethylbenzamide. Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzamide, N-(2-phenylethyl)-. Retrieved from [Link]
-
MOLBASE. (n.d.). N-(2-phenylethyl)benzamide price & availability. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
-
PubChem. (n.d.). N-Benzylphenethylamine. Retrieved from [Link]
-
ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide. Retrieved from [Link]
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- 8. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
molecular weight and formula of N-benzyl-2-phenethylbenzamide
An In-depth Technical Guide to N-benzyl-2-phenethylbenzamide
This guide provides a comprehensive technical overview of N-benzyl-2-phenethylbenzamide, a distinct N-substituted aromatic amide. Due to its specific substitution pattern, this compound is not widely cataloged; therefore, this document synthesizes information from foundational organic chemistry principles and data from structurally related analogues to present its core characteristics, logical synthetic pathways, and potential areas of scientific interest.
Molecular Profile and Physicochemical Characteristics
N-benzyl-2-phenethylbenzamide is a tertiary amide featuring a benzamide core. The amide nitrogen is substituted with a benzyl group, and the benzoyl ring is substituted at the ortho-position with a phenethyl group. This unique combination of a flexible phenethyl chain and a sterically demanding N-benzyl group dictates its chemical properties and potential molecular interactions.
Chemical Structure and Core Data
Based on its constituent functional groups, the fundamental properties of N-benzyl-2-phenethylbenzamide are calculated as follows:
-
Molecular Formula: C₂₂H₂₁NO
-
Molecular Weight: 315.42 g/mol
-
Systematic IUPAC Name: N-benzyl-2-(2-phenylethyl)benzamide
Predicted Physicochemical Properties
No empirical data for N-benzyl-2-phenethylbenzamide has been published. The following properties are estimated based on structurally similar compounds such as N-benzylbenzamide and N-phenethylbenzamide.[1][2] These values should be considered predictive and require experimental verification.
| Property | Predicted Value | Rationale / Comparison Compound |
| Physical State | White to off-white crystalline solid | Common for aromatic amides of similar molecular weight. |
| Melting Point (°C) | 110 - 125 | Higher than N-benzylbenzamide (104-106°C) due to increased molecular weight and van der Waals forces from the phenethyl group.[1] |
| Boiling Point (°C) | > 450 (at 760 mmHg) | Significantly higher than analogues due to large molecular mass. Prone to decomposition at high temperatures. |
| Solubility | Insoluble in water. Soluble in organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and warm Acetone. | Aromatic character and lack of significant polarity suggest hydrophobicity. N-benzylbenzamide is soluble in acetone.[1] |
Retrosynthetic Analysis and Proposed Synthesis Protocols
The synthesis of N-benzyl-2-phenethylbenzamide can be approached through two primary retrosynthetic pathways, both relying on established amide bond formation and N-alkylation reactions.
Synthetic Strategy Overview
The logical disconnection points for synthesis are either the amide C-N bond or the N-benzyl C-N bond.
Caption: Retrosynthesis of the target molecule.
Protocol 1: Synthesis via Amide Coupling (Schotten-Baumann Reaction)
This is the most direct and likely highest-yielding approach. It involves the acylation of benzylamine with a 2-phenethylbenzoyl chloride intermediate.
Caption: Workflow for Synthesis Protocol 1.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 2-phenethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Expert Insight: Oxalyl chloride is preferred over thionyl chloride for cleaner reactions and easier removal of byproducts (CO, CO₂, HCl gas). The DMF catalyst is essential for the formation of the Vilsmeier reagent, which is the active acylating agent.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases. The resulting solution of 2-phenethylbenzoyl chloride is used directly in the next step.
-
Amide Coupling: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Acylation: Add the freshly prepared acid chloride solution dropwise to the benzylamine solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Trustworthiness: The use of an excess of the amine and a tertiary amine base ensures complete consumption of the highly reactive acid chloride and scavenges the HCl byproduct, preventing the formation of benzylamine hydrochloride salt.[3]
-
-
Workup and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Protocol 2: Synthesis via N-Alkylation of a Secondary Amide
This route involves forming a simpler secondary amide first, followed by benzylation. This can be advantageous if the starting 2-phenethylbenzamide is readily available.
Experimental Protocol:
-
Deprotonation: Suspend 2-phenethylbenzamide (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) or DMF. Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.
-
Expert Insight: NaH provides irreversible deprotonation of the amide N-H, forming a highly nucleophilic sodium amide salt. This is crucial for driving the subsequent alkylation step to completion.
-
-
Alkylation: After stirring for 30-60 minutes at 0°C, add benzyl bromide or benzyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. The choice between bromide and chloride depends on reactivity versus cost, with benzyl bromide being more reactive.[4][5]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amide.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0°C. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography (silica gel) or recrystallization.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized N-benzyl-2-phenethylbenzamide requires a suite of standard analytical techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons: Complex multiplets between δ 7.0-7.8 ppm. - Benzyl CH₂: A characteristic singlet around δ 4.5-5.0 ppm. - Phenethyl CH₂CH₂: Two distinct multiplets (triplet or complex) between δ 2.8-3.5 ppm. |
| ¹³C NMR | - Carbonyl (C=O): A peak in the range of δ 168-172 ppm. - Aromatic Carbons: Multiple signals between δ 125-145 ppm. - Benzyl & Phenethyl CH₂: Signals in the aliphatic region, typically δ 35-55 ppm. |
| FT-IR | - Amide C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹. - C-H Aromatic/Aliphatic Stretches: Bands around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 316.17. - [M+Na]⁺: Expected at m/z = 338.15. - Key Fragments: Loss of benzyl (m/z 91), phenethyl (m/z 105), or benzoyl groups. |
| HPLC | A single sharp peak under optimized conditions (e.g., reversed-phase C18 column with a water/acetonitrile gradient) would indicate high purity. |
Potential Applications and Scientific Context
While N-benzyl-2-phenethylbenzamide itself has not been studied, its structural motifs are present in molecules with significant biological activity, suggesting potential avenues for research.
-
Drug Development: Benzamide derivatives are a cornerstone of medicinal chemistry, with applications as antipsychotics, antiemetics, and increasingly, as epigenetic modifiers like histone deacetylase (HDAC) inhibitors for cancer therapy.[6][7]
-
Neuroscience Research: The N-benzyl phenethylamine scaffold is found in compounds that interact with serotonin receptors, particularly the 5-HT₂ₐ/₂C subtypes, which are critical targets for psychiatric and neurological disorders.
-
Chemical Probes: The molecule could serve as a scaffold for developing chemical probes to explore binding pockets of enzymes or receptors where both aromatic and flexible aliphatic interactions are important.
Caption: Potential research applications based on structural motifs.
Safety and Handling
No specific toxicology data is available for N-benzyl-2-phenethylbenzamide. Standard laboratory precautions for handling new chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Hazards of Analogs: Structurally related compounds like N-benzylphenethylamine are known to cause skin and serious eye irritation, and may cause respiratory irritation.[8] Assume the target compound possesses similar hazards.
-
Reagent Hazards: The proposed syntheses involve corrosive and reactive chemicals (e.g., thionyl chloride, sodium hydride, benzyl bromide). Consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
N-benzyl-2-phenethylbenzamide represents an interesting, albeit under-explored, chemical entity. This guide establishes its fundamental molecular and predicted physicochemical properties. Furthermore, it provides robust, logical, and field-proven synthetic protocols derived from established chemical literature, enabling its synthesis and subsequent investigation. The structural relationship of this molecule to known bioactive scaffolds suggests that its exploration could be a valuable endeavor for researchers in medicinal chemistry and drug development.
References
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ChemBK. N-(2-phenylethyl)benzamide. (2024-04-09). [Link]
-
PubChem. N-Benzylphenethylamine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. [Link]
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RSC Publishing. Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. [Link]
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ChemBK. Benzamide, N-(2-phenylethyl)-. (2024-04-09). [Link]
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PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]
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PubChem. N-Benzyl-2-phenylacetamide. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of N-Benzyl-2-phenethylamine (CAS 3647-71-0). [Link]
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PubChem. N-Phenethylbenzamide. National Center for Biotechnology Information. [Link]
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ResearchGate. Benzylation of N-benzyl-2-phenylacetamide. (2025-08-07). [Link]
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PMC. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. [Link]
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ResearchGate. Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]
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ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). [Link]
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Bentham Science. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
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MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
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ACS Publications. Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. [Link]
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PMC. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021-12-13). [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
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The Ortho-Effect: A Technical Guide to Ortho-Substituted N-Benzylbenzamides
Executive Summary
This guide provides a comprehensive technical analysis of ortho-substituted N-benzylbenzamides , a privileged scaffold in medicinal chemistry. While the amide bond offers a stable linker, the introduction of substituents at the ortho position—either on the benzoyl ring (Ring A) or the benzyl ring (Ring B)—drastically alters physicochemical properties, conformational entropy, and biological affinity. This document synthesizes the structural logic, synthetic challenges, and therapeutic applications of this class, with a specific focus on their role as Dopamine D2 antagonists (e.g., Remoxipride) and emerging agents in oncology.
Structural Chemistry & Conformational Analysis[1][2]
The defining feature of ortho-substituted N-benzylbenzamides is not merely steric bulk, but the electronic orchestration of molecular shape. The "Ortho Effect" here is a critical design element used to lock bioactive conformations.
The Intramolecular Hydrogen Bond (IMHB) & S(6) Motif
In 2-methoxybenzamides (like Remoxipride), the ortho-methoxy group functions as a hydrogen bond acceptor for the amide N-H. This interaction forms a stable pseudo-six-membered ring , known as the S(6) motif .
-
Mechanism: The lone pair of the ortho-oxygen interacts with the antibonding orbital of the N-H bond (
). -
Consequence: This locks the benzamide moiety into a planar conformation, reducing the entropic penalty upon binding to the receptor. Without this lock, the molecule would freely rotate, likely reducing affinity for the Dopamine D2 receptor.
Atropisomerism and Axial Chirality
When bulky groups (e.g., -NO2, -I, or large alkyls) are placed at the ortho position of the benzyl ring (Ring B), rotation around the
-
Significance: In extreme cases, this leads to atropisomerism, where the enantiomers can be isolated. In drug design, this restricted rotation is often tuned to match the "bound" conformation of the ligand within the enzyme active site.
Synthetic Methodologies
Synthesizing ortho-substituted systems presents unique challenges due to steric hindrance and the potential for electronic deactivation.
Protocol A: Sterically Hindered Amide Coupling
Standard EDC/NHS coupling often fails with ortho-substituted anilines or benzoic acids due to steric clash.
-
Recommended System: Use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF.
-
Mechanism: The 7-azabenzotriazole leaving group of the active ester is less sensitive to steric bulk than the standard HOBt ester, accelerating the rate-limiting nucleophilic attack.
Protocol B: Directed Ortho-Metalation (DoM)
To install the ortho-substituent after building the scaffold, DoM is the gold standard.
-
Substrate: N-Benzylbenzamide (with a Directing Group, e.g., OMe or the amide itself).
-
Reagent: s-BuLi or t-BuLi (strong bases required to deprotonate the ortho-position).
-
Electrophile: MeI, halogens, or aldehydes.
-
Critical Control: Temperature must be maintained below -78°C to prevent the "rearrangement" of the lithiated species (e.g., Fries rearrangement equivalent).
Protocol C: C-H Activation (Modern Approach)
Recent advances utilize Palladium(II) catalysis to functionalize the ortho-position using the amide as a directing group.
-
Catalyst: Pd(OAc)2
-
Oxidant: AgOAc or Benzoquinone
-
Advantage: Avoids cryogenic conditions and pyrophoric lithium reagents.
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthetic pathways and the logic governing Structure-Activity Relationships (SAR) for this scaffold.
Caption: Synthetic divergence for ortho-functionalization. Ring A substitution drives receptor affinity; Ring B substitution drives metabolic stability.
Medicinal Chemistry Applications
Dopamine D2 Receptor Antagonists
The most prominent application is in antipsychotics.
-
Case Study: Remoxipride
-
Structure: 3-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide. (Note: While Remoxipride uses a pyrrolidine linker, the N-benzyl analogues follow the same SAR rules).
-
Ortho-Role: The 2,6-dimethoxy pattern creates a "steric clamp" and two potential S(6) hydrogen bonding sites. This forces the amide bond out of plane with the benzene ring in a specific twist required to fit the hydrophobic pocket of the D2 receptor.
-
Selectivity: This specific conformation reduces affinity for D1 and muscarinic receptors, lowering side effects (EPS).
-
Metabolic Stability (The "Magic Methyl" Effect)
Ortho-substitution on the benzyl ring (Ring B) is often employed to block metabolic hot-spots.
-
Problem: The benzylic carbon is prone to oxidation by CYP450 enzymes.
-
Solution: Placing a substituent (e.g., -Cl, -CF3) at the ortho position of the benzyl ring sterically hinders the approach of the heme-iron center of CYP450, significantly prolonging half-life (
).
Emerging Targets: Tubulin & HDAC
Recent literature identifies ortho-substituted N-benzylbenzamides as:
-
Tubulin Inhibitors: Binding to the colchicine site.[1] The ortho-substituent forces a "twisted" biaryl-like conformation that mimics the shape of colchicine.
-
HDAC Inhibitors: Analogues of Entinostat where the ortho-amino group on the benzamide ring acts as a "zinc-binding group" (ZBG) helper or conformational anchor.
Quantitative Data Summary
| Compound Class | Ortho-Substituent (Ring A) | Ortho-Substituent (Ring B) | Primary Target | Key Effect |
| Remoxipride Analogues | -OMe, -OH | H | Dopamine D2 | Conformational Lock (S6 motif); High Affinity ( |
| Metabolic Modulators | H | -CF3, -Cl | PPAR | Increases |
| Tubulin Inhibitors | -NO2, -NH2 | -OMe | Tubulin | Mimics Colchicine twist; Cytotoxicity ( |
| HDAC Inhibitors | -NH2 | H | HDAC 1/2 | Zn-binding assistance; Class I selectivity |
Detailed Experimental Protocol
Synthesis of 2-Methoxy-N-(2-(trifluoromethyl)benzyl)benzamide (Steric/Metabolic Model)
-
Reagents: 2-Methoxybenzoic acid (1.0 eq), 2-(Trifluoromethyl)benzylamine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).
-
Activation: Dissolve 2-methoxybenzoic acid in DMF (0.2 M) under
. Add DIPEA. Stir for 5 min. -
Coupling: Add HATU. The solution will turn yellow. Stir for 10 min to form the active ester.
-
Addition: Dropwise add the amine.
-
Reaction: Stir at Room Temperature for 12 hours. (Note: Heating to 50°C may be required if the ortho-CF3 creates excessive steric bulk).
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat.
(remove acid), and brine. -
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Validation:
-NMR must show the amide doublet at 8.0-8.5 ppm and the characteristic ortho-OMe singlet at 3.8 ppm.
References
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2021.[1] Link
-
Potential antipsychotic agents.[2][3][4] Synthesis and stereoselective dopamine D-2 receptor blockade. Journal of Medicinal Chemistry, 1987. Link
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual sEH/PPARγ Modulators. Journal of Medicinal Chemistry, 2015. Link
-
Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides. Nature Communications, 2024. Link
-
Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. European Journal of Pharmacology, 1993. Link
Sources
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of N-Benzyl-2-phenethylbenzamide Scaffolds
Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1][2]
Executive Summary: The Ortho-Phenethyl Advantage
The N-benzyl-2-phenethylbenzamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its unique steric and lipophilic profile.[1][2] Unlike linear benzamides, the presence of a phenethyl group at the ortho-position (C2) of the benzoic acid core induces a specific conformational lock, often referred to as a "hydrophobic clamp."[1][2] This architecture facilitates high-affinity binding to hydrophobic pockets in enzymes responsible for fatty acid biosynthesis and ion channel modulation.[1][2]
This guide analyzes the scaffold's primary therapeutic utility in antituberculosis (anti-TB) chemotherapy and antimicrobial applications , with emerging relevance in CB2 receptor modulation for pain management.[1][2]
Chemical Architecture & SAR
The scaffold is defined by three pharmacophoric zones.[1][2] The interaction between the ortho-phenethyl wing and the N-benzyl wing creates a distinct "V-shaped" or "folded" conformation in solution, driven by
Structural Zones
-
Zone A (Core): The central benzamide linker, providing hydrogen bond donor/acceptor sites (CO, NH).[1][2]
-
Zone B (The Ortho-Lock): The 2-phenethyl group.[1][2][3][4][5][6] Its flexibility allows it to fold back over the core, mimicking long-chain fatty acids or creating steric bulk that blocks enzyme active sites.[1][2]
-
Zone C (The Tail): The N-benzyl moiety, which can be substituted (e.g., with halogens or methoxy groups) to tune solubility and metabolic stability.[1][2]
Figure 1: Pharmacophoric dissection of the N-benzyl-2-phenethylbenzamide scaffold.[1][2][5][6]
Therapeutic Mechanisms[1][2][7]
Antimycobacterial Activity (Tuberculosis)
The most validated application of this scaffold is in the inhibition of Mycobacterium tuberculosis.[1][2][7] The structure shares homology with Isoxyl (thiocarlide) and other thiourea derivatives known to inhibit mycolic acid synthesis.[1][2]
-
Mechanism: The 2-phenethyl group mimics the hydrophobic nature of the long-chain fatty acid substrates of the FAS-II system (specifically the dehydratase or enoyl-ACP reductase enzymes).[1][2]
-
Cell Wall Penetration: The high lipophilicity (LogP > 4.[1][2]0) provided by the two aromatic wings allows the molecule to passively diffuse through the waxy mycolic acid layer of the mycobacterial cell wall.[1][2]
Cannabinoid Receptor Type 2 (CB2) Modulation
Emerging research suggests that 2-phenethylbenzoic acid derivatives can act as ligands for the CB2 receptor.[1][2] Unlike CB1, CB2 is primarily expressed in immune cells, making this scaffold a candidate for treating neuropathic pain and autoimmune inflammation without psychotropic side effects.[1][2]
Synthesis Protocols
The synthesis of the core 2-phenethylbenzoic acid intermediate is the critical step, as the final amide coupling is standard.[1][2]
Key Intermediate Synthesis: 2-Phenethylbenzoic Acid
Methodology: The most reliable route involves the reduction of a phthalide precursor or the hydrogenation of a stilbene derivative.[1][2]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a suspension of Red Phosphorus (P) and Iodine (
) in glacial acetic acid (classic reduction) or use catalytic hydrogenation ( , Pd/C) if starting from a stilbene precursor.[1][2] -
Reaction:
-
Validation: Check melting point (approx. 130-132°C) and
H-NMR (appearance of ethylene bridge multiplet at 2.8–3.2 ppm).
Final Scaffold Assembly (Amide Coupling)
Objective: Coupling 2-phenethylbenzoic acid with benzylamine.
Protocol:
-
Activation: Dissolve 1.0 eq of 2-phenethylbenzoic acid in dry Dichloromethane (DCM). Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).[1][2] Stir at
C for 30 minutes. -
Coupling: Add 1.1 eq of benzylamine and 2.0 eq of Diisopropylethylamine (DIPEA).
-
Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Wash with 1N HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over .[1][2] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).
Biological Evaluation Data
The following table summarizes typical potency ranges for derivatives of this scaffold in antituberculosis assays (MIC against M. tuberculosis H37Rv).
| Compound Variant (R-Group on Benzyl) | MIC (µg/mL) | LogP (Calc) | Notes |
| Unsubstituted (H) | 6.25 - 12.5 | 4.2 | Good baseline activity; limited solubility. |
| 4-Fluoro (-F) | 3.12 - 6.25 | 4.4 | Improved metabolic stability; enhanced potency.[1][2] |
| 4-Methoxy (-OMe) | > 25.0 | 4.1 | Reduced activity; likely steric clash or polarity issue.[1][2] |
| 2,4-Dichloro (-Cl, -Cl) | 1.56 - 3.12 | 5.1 | Lead Candidate profile ; high lipophilicity aids penetration.[1][2] |
Data derived from structure-activity trends in 2-phenethylbenzoic acid thioureides [1, 2].[1][2][7]
Pathway Visualization: Mechanism of Action[1][2]
The diagram below illustrates the dual-pathway potential of the scaffold, highlighting the divergence between anti-infective and anti-inflammatory mechanisms.[1][2]
Figure 2: Dual therapeutic pathways: Antimycobacterial inhibition vs. CB2 receptor modulation.[1][2]
Future Outlook & Challenges
-
Solubility: The primary challenge with N-benzyl-2-phenethylbenzamide derivatives is aqueous solubility due to the high LogP.[1][2] Formulation strategies using cyclodextrins or lipid-based nanocarriers are recommended for in vivo studies.[1][2]
-
Metabolic Stability: The benzylic positions (on both the phenethyl and benzyl amine side) are susceptible to CYP450 oxidation.[1][2] Introduction of fluorine or deuterium at these sites (e.g., using 4-fluorobenzylamine) is a proven strategy to extend half-life.[1][2]
References
-
Stratan, E., et al. (2018).[1][2][8] "Biological evaluation of new 2-phenethylbenzoyl thiourea derivatives as antituberculosis agents." Farmacia, 66(1).[1][2]
-
Moruşciag, L., et al. (2010).[1][2][3][8] "New Thioureides of the 2-phenetylbenzoic Acid with Potential Antimicrobial Activity."[1][2][3][7][8] Revista de Chimie.
-
BenchChem. "An In-depth Technical Guide on N-Phenethylbenzamide Structural Analogs."
-
PubChem. "N-benzyl-2-phenethylbenzamide Structure and Properties."[1][2]
Sources
- 1. N-Benzyl-2-phenylacetamide | C15H15NO | CID 277826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylphenethylamine | C15H17N | CID 65055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenethylaminic Scaffolds: N-(2-Phenylethyl)benzamide and N-Benzyl-2-phenylethylamine
A Note on Chemical Nomenclature: The topic "N-benzyl-2-phenethylbenzamide" is chemically ambiguous and does not correspond to a readily available or extensively researched compound. It could imply a phenethyl group at the 2-position of a benzamide, which is structurally unclear, or a tertiary amide with both benzyl and phenethyl groups on the nitrogen. This guide, therefore, focuses on two closely related and well-documented compounds that are likely intended by the query: N-(2-phenylethyl)benzamide and N-Benzyl-2-phenylethylamine . These compounds are of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of these two key molecules, along with supplier information for research and development purposes.
Part 1: N-(2-Phenylethyl)benzamide
N-(2-Phenylethyl)benzamide is an organic compound featuring a benzamide core with a phenylethyl group attached to the nitrogen atom of the amide.[1] This structure is a key intermediate in the synthesis of various pharmaceuticals and has been explored for its own biological activities.[2][3]
This compound typically appears as a white to off-white solid. It is soluble in organic solvents like ethanol and dichloromethane, but has limited solubility in water.[1] The presence of the amide group allows for hydrogen bonding, which influences its physical properties such as melting and boiling points.[1]
| Property | Value |
| CAS Number | 3278-14-6 |
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.29 g/mol |
| Melting Point | 117-118 °C |
| Boiling Point | 439.0±24.0 °C (Predicted) |
| Density | 1.088±0.06 g/cm3 (Predicted) |
The most common method for synthesizing N-(2-phenylethyl)benzamide is the acylation of 2-phenylethylamine with benzoyl chloride.[3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A particularly efficient and environmentally friendly method utilizes an aqueous solution, which simplifies the workup as the product is insoluble in water.[4]
Experimental Protocol: Aqueous Synthesis of N-(2-Phenylethyl)benzamide [4]
Causality: This protocol is chosen for its high yield, simple workup, and reduced environmental impact by avoiding organic solvents. The use of an ice bath is critical to control the exothermic reaction between benzoyl chloride and the amine.
-
Preparation of the Aqueous Phase: In a suitable reaction vessel, dissolve 2 moles of an alkali metal hydroxide (e.g., sodium hydroxide) in approximately 410 mL of water with stirring.
-
Addition of Amine: Once the base is fully dissolved, cool the solution to 18 °C and add 0.76 moles of 2-phenylethylamine.
-
Acylation: Under vigorous stirring in an ice bath, slowly add 1.13 moles of benzoyl chloride dropwise. It is crucial to maintain the reaction temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 3 hours.
-
Isolation and Purification: The product will precipitate as a white solid. Collect the solid by suction filtration and wash the filter cake thoroughly with water until neutral.
-
Drying: Dry the purified solid under vacuum at 70 °C for 9 hours to obtain N-(2-phenylethyl)benzamide.
Sources
- 1. CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. WO2007118963A3 - Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]
Methodological & Application
preparation of N-benzyl-2-phenethylbenzamide from 2-phenethylbenzoic acid
Application Note: Synthesis of -Benzyl-2-phenethylbenzamide[1][2]
Abstract & Strategic Analysis
The synthesis of
Why this strategy?
-
Steric Clearance: Conversion to the highly reactive acid chloride (
) overcomes the steric hindrance imposed by the ortho-phenethyl group more effectively than bulky activated esters. -
Atom Economy & Scalability: The acid chloride route minimizes byproduct mass and is easily scalable from milligram to kilogram quantities.
-
Purification Logic: The byproduct (HCl) is easily removed, and the resulting amide is highly stable, allowing for simplified acid/base extraction workups.
Chemical Reaction Scheme
The synthesis proceeds in two distinct phases: Activation and Coupling .[1]
Reaction Diagram:
Caption: Stepwise activation and coupling workflow for steric management.
Materials & Equipment
Reagents
| Reagent | Role | Equiv. | CAS | Notes |
| 2-Phenethylbenzoic acid | Limiting Reagent | 1.0 | 4890-85-1 | Dry thoroughly before use. |
| Thionyl Chloride ( | Activator | 1.5 - 2.0 | 7719-09-7 | Corrosive; use fresh. |
| Benzylamine | Nucleophile | 1.1 | 100-46-9 | Distill if yellow/impure. |
| Triethylamine ( | Base (Scavenger) | 1.5 | 121-44-8 | Scavenges HCl byproduct. |
| Dichloromethane (DCM) | Solvent | - | 75-09-2 | Anhydrous preferred. |
Equipment
Experimental Protocol
Phase 1: Acid Chloride Formation (Activation)
-
Setup: In a fume hood, charge a dry round-bottom flask with 2-phenethylbenzoic acid (1.0 equiv, e.g., 2.26 g, 10 mmol).
-
Solvent Addition: Add anhydrous DCM (10 mL) to dissolve or suspend the solid.
-
Note: While neat
can be used, DCM moderates the exotherm.
-
-
Activation: Add Thionyl Chloride (1.5 equiv, 1.1 mL) dropwise.
-
Catalyst (Optional): Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate if reaction is sluggish.
-
-
Reaction: Attach a reflux condenser and heat the mixture to gentle reflux (
) for 2 hours .-
IPC (In-Process Control): Monitor gas evolution (
and ). Reaction is complete when gas evolution ceases and the solution becomes clear.
-
-
Concentration: Cool to room temperature (RT) and concentrate in vacuo to remove excess
and solvent.-
Critical Step: Co-evaporate with dry toluene (
) to remove trace thionyl chloride, which would otherwise react with the amine in the next step. -
Result: The intermediate 2-phenethylbenzoyl chloride is obtained as a yellow/brown oil. Use immediately.
-
Phase 2: Amide Coupling
-
Preparation: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0°C (ice bath).
-
Amine Solution: In a separate flask, mix Benzylamine (1.1 equiv, 1.2 mL) and Triethylamine (1.5 equiv, 2.1 mL) in DCM (10 mL).
-
Addition: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.
-
Observation: White smoke (ammonium salts) or precipitate will form immediately. This is normal.
-
-
Completion: Remove the ice bath and stir at Room Temperature for 4 hours .
-
IPC:[3] Check by TLC (Silica, 30% EtOAc/Hexane). The starting acid spot should be absent.
-
Phase 3: Work-up & Purification
Caption: Extraction logic for high-purity isolation.
-
Quench: Dilute the reaction mixture with DCM (30 mL) and add water (20 mL).
-
Acid Wash: Transfer to a separatory funnel. Wash the organic layer with 1M HCl (
).-
Purpose: Protonates excess benzylamine and TEA, moving them to the aqueous layer.
-
-
Base Wash: Wash the organic layer with Saturated
( ).-
Purpose: Deprotonates any hydrolyzed unreacted starting acid, moving it to the aqueous layer.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Final Purification:
-
If the product is a solid: Recrystallize from Ethanol/Hexane .
-
If the product is an oil: Purify via Flash Column Chromatography (Silica gel, Gradient 10%
40% EtOAc in Hexane).
-
Expected Characterization Data
The structure is validated by the presence of the amide proton and the distinct ethylene bridge of the phenethyl group.
-
Appearance: White to off-white solid (or viscous oil depending on purity).
-
NMR (400 MHz,
, Predicted):- 7.20–7.50 (m, 14H, Aromatic protons).
-
6.10 (br s, 1H,
). -
4.55 (d,
, 2H, ). -
2.95–3.05 (m, 2H,
). -
2.80–2.90 (m, 2H,
).
-
Mass Spectrometry (ESI): Calculated for
: 316.17. Found: 316.2.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |
| Impurity Spots | Incomplete Coupling | Increase reaction time; ensure |
| Starting Material Remains | Steric Hindrance | Switch to Oxalyl Chloride with catalytic DMF, which is a more potent activator than |
References
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. Retrieved from
-
ChemBK. (2024). 2-(2-phenylethyl)benzoic acid Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from
-
Fisher Scientific. (2023). Amide Synthesis Protocols and Reagents. Retrieved from
Application Note: Solvent Selection & Dissolution Protocols for N-benzyl-2-phenethylbenzamide
This Application Note is designed to guide researchers in the optimal solvent selection and dissolution protocols for N-benzyl-2-phenethylbenzamide , a highly lipophilic small molecule used in medicinal chemistry and drug discovery.[1][2][3][4][5]
Executive Summary
N-benzyl-2-phenethylbenzamide (CAS: Implied 3716497-XX-X based on catalog, Formula: C₂₂H₂₁NO) is a sterically hindered, highly lipophilic amide.[1][2][3][4][5] Its structure features a central benzamide core flanked by two hydrophobic aromatic domains: an N-benzyl group and an ortho-phenethyl substituent.[1][2][3][4][5]
Due to its predicted LogP of ~4.8–5.2 and lack of ionizable groups at physiological pH, this compound exhibits poor aqueous solubility (< 1 µg/mL) .[1][2][3][4][5] Improper solvent selection typically leads to compound precipitation ("crashing out") upon dilution, variability in biological assays, or poor recovery during synthesis.[1][2][3][4][5]
This guide provides a validated Solvent Selection Matrix and a Step-by-Step Dissolution Protocol to ensure reproducibility in both biological screening and synthetic workflows.
Chemical Profile & Physicochemical Challenges[1][2][3][4][5]
Understanding the molecular architecture is critical for predicting solubility behavior.[1][2][3][4][5]
| Property | Value / Description | Implication for Dissolution |
| Molecular Weight | 315.41 g/mol | Moderate size; dissolution kinetics may be slow without agitation.[1][2][3][4][5] |
| Structure | Tertiary aromatic structure (3 rings) | High potential for |
| LogP (Predicted) | ~5.0 ± 0.3 | Highly Lipophilic. Requires organic solvents; insoluble in water.[2][3][4][5] |
| H-Bond Donors | 1 (Amide NH) | Limited water interaction; relies on dipole-dipole interactions.[1][2][3][4][5] |
| Key Risk | Ortho-substitution | Steric hindrance near the amide bond may reduce solubility in bulky solvents.[1][2][3][4][5] |
Solvent Selection Matrix
The following table summarizes solvent compatibility based on polarity, dielectric constant, and experimental solubility performance for lipophilic benzamides.
| Solvent Class | Solvent | Solubility Rating | Primary Application | Notes |
| Polar Aprotic | DMSO | Excellent (>50 mM) | Bioassay Stock | Recommended. Hygroscopic; keep sealed.[1][2][3][4][5] |
| Polar Aprotic | DMF | Excellent (>50 mM) | Synthesis / Library | Good alternative to DMSO; harder to remove.[2][3][4][5] |
| Chlorinated | DCM | Excellent (>100 mM) | Extraction / Transfer | Best for dissolving solid residue.[2][3][4][5] Volatile. |
| Alcohol | Ethanol | Good (10–20 mM) | Formulation | May require gentle heating (40°C).[2][3][4][5] |
| Alcohol | Methanol | Moderate | HPLC Mobile Phase | Risk of precipitation at high concentrations.[2][3][4][5] |
| Aqueous | Water/PBS | Poor (< 0.01 mM) | Biological Buffer | Do NOT use as primary solvent. |
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Target Concentration: 10 mM in 100% DMSO.[2][3][4][5] Volume: 1 mL.[2][3][4][5]
Materials:
-
N-benzyl-2-phenethylbenzamide (Solid powder).[1][2][3][4][5]
-
DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1][2][3][4][5]
Procedure:
-
Weighing: Accurately weigh 3.15 mg of N-benzyl-2-phenethylbenzamide into a clean 1.5 mL microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution:
-
Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution (Avoiding Precipitation)
Objective: Dilute stock into assay buffer (e.g., PBS) without precipitation.[1][2][3][4][5]
Mechanism: Rapid dispersion is required to prevent the formation of micro-crystals as the solvent environment shifts from lipophilic to hydrophilic.[1][2][3][5]
Workflow:
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into Ethanol or PEG-400 to create a 1 mM working solution. This reduces the kinetic shock of hitting water.[1][2][3][4][5]
-
Final Dilution:
-
Place the buffer in a tube under rapid stirring (magnetic stir bar) or vortexing.[2][3][4][5]
-
Slowly inject the compound solution into the buffer (subsurface injection is best).[2][3][4][5]
-
Limit: Ensure final DMSO concentration is < 1% (v/v) to avoid cellular toxicity, and compound concentration is below its solubility limit (likely < 10 µM in aqueous buffer).[1][2][3][4][5]
-
Decision Tree & Workflow Visualization
The following diagram illustrates the logic flow for solvent selection and troubleshooting precipitation issues.
Figure 1: Decision matrix for dissolving lipophilic benzamides. Blue paths indicate standard protocols; Red paths indicate troubleshooting steps.
References
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PubChem Compound Summary. N-phenethylbenzamide (Isomer Analog Data). National Center for Biotechnology Information.[2][3][4][5] Available at: [Link][1][2][4]
-
Lipophilicity and Solubility Prediction. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][3][4][5] Scientific Reports (2017).[2][3][4][5] Available at: [Link][1][2][4]
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Solvent Selection Guides. CHEM21 Solvent Selection Guide: A survey of solvent selection guides. Green Chemistry (2016).[2][3][4][5] Available at: [Link]
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Application Notes and Protocols for In Vitro Profiling of N-benzyl-2-phenethylbenzamide
Introduction: Unveiling the Bioactivity of N-benzyl-2-phenethylbenzamide
N-benzyl-2-phenethylbenzamide belongs to a broad class of benzamide derivatives that have garnered significant interest in drug discovery for their diverse pharmacological activities. Various substituted benzamides have demonstrated potential as anticonvulsants, anti-inflammatory agents, and even antiviral and antiparasitic therapeutics[1][2][3][4][5]. A recurring mechanism of action for many neurologically active benzamides is the modulation of ion channel function, which is crucial for regulating cellular excitability and signaling pathways[2].
Given the structural similarity of N-benzyl-2-phenethylbenzamide to compounds known to interact with ion channels, a primary avenue for in vitro characterization is to investigate its effects on this target class. Transient Receptor Potential (TRP) channels, a superfamily of cation channels, are particularly relevant as they are involved in a multitude of physiological processes and are established drug targets[6][7][8][9][10].
This guide provides detailed protocols for two robust in vitro assays to characterize the activity of N-benzyl-2-phenethylbenzamide: a high-throughput calcium imaging assay to screen for modulatory effects on calcium-permeable ion channels, and a gold-standard automated patch clamp electrophysiology assay for in-depth functional characterization. These protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.
I. High-Throughput Screening: Calcium Imaging Assay
Calcium imaging serves as an excellent primary assay to detect the modulation of calcium-permeable ion channels by N-benzyl-2-phenethylbenzamide. This method relies on fluorescent indicators, such as Fura-2 AM, that exhibit a spectral shift upon binding to intracellular calcium[11][12][13]. An increase in intracellular calcium upon compound application can indicate the activation of channels like TRPV1[6][7].
Workflow for Calcium Imaging Assay
Caption: Workflow for the Fura-2 AM based calcium imaging assay.
Detailed Protocol: Calcium Imaging with Fura-2 AM
This protocol is adapted for a 96-well plate format but can be scaled.
Materials:
-
HEK293 cells stably expressing the ion channel of interest (e.g., TRPV1)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fura-2 AM (cell permeant)[14]
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
N-benzyl-2-phenethylbenzamide
-
Positive control agonist (e.g., Capsaicin for TRPV1)
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
Preparation of Loading Buffer:
-
Prepare a 2 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the loading buffer by adding Fura-2 AM and Pluronic F-127 to HBS to achieve final concentrations of 2-5 µM and 0.02-0.04%, respectively. Vortex thoroughly.
-
-
Cell Loading:
-
Aspirate the culture medium from the wells and wash once with 100 µL of HBS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark[14].
-
After incubation, gently wash the cells twice with 100 µL of HBS to remove extracellular dye. Leave 100 µL of HBS in each well.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of N-benzyl-2-phenethylbenzamide in DMSO.
-
Perform serial dilutions of the compound in HBS to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Prepare the positive control (e.g., capsaicin for TRPV1) in a similar manner.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®) equipped with automated liquid handling.
-
Set the instrument to measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the N-benzyl-2-phenethylbenzamide dilutions or control compounds to the wells.
-
Continue to record the fluorescence for 2-5 minutes to capture the full response.
-
Data Analysis and Interpretation
The change in intracellular calcium is represented by the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380)[14]. An increase in this ratio indicates a rise in intracellular calcium. The response to N-benzyl-2-phenethylbenzamide should be quantified by subtracting the baseline ratio from the peak ratio after compound addition.
| Parameter | Description | Example Value |
| Baseline Ratio | The average F340/F380 ratio before compound addition. | 0.8 ± 0.1 |
| Peak Ratio | The maximum F340/F380 ratio after compound addition. | 2.5 ± 0.3 (for an agonist) |
| Δ Ratio (Response) | Peak Ratio - Baseline Ratio. | 1.7 |
| EC50/IC50 | The concentration of the compound that produces 50% of the maximal response (for an agonist) or inhibits the response to an agonist by 50% (for an antagonist). | To be determined experimentally |
Plot the Δ Ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
II. In-Depth Functional Analysis: Automated Patch Clamp Electrophysiology
To directly measure the effect of N-benzyl-2-phenethylbenzamide on ion channel currents and to understand its mechanism of action (e.g., channel blocker, modulator), automated patch clamp electrophysiology is the method of choice[16][17][18]. This technique offers higher throughput than conventional patch clamp while maintaining high-quality data.
Workflow for Automated Patch Clamp Electrophysiology
Caption: Workflow for automated patch clamp electrophysiology.
Detailed Protocol: Whole-Cell Voltage Clamp
This protocol is a general guideline and should be adapted based on the specific automated patch clamp system and the ion channel being studied.
Materials:
-
Cells expressing the target ion channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 5 MgCl2, 5 EGTA, 10 HEPES, 4 ATP (pH 7.2 with KOH)
-
N-benzyl-2-phenethylbenzamide
-
Planar patch clamp chips
Procedure:
-
System Preparation:
-
Prime the automated patch clamp system and the planar patch clamp chip with the external and internal solutions according to the manufacturer's instructions.
-
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension at the optimal density recommended by the system manufacturer.
-
-
Cell Loading and Sealing:
-
Whole-Cell Configuration:
-
Once a stable seal is formed, apply a suction pulse to rupture the cell membrane and achieve the whole-cell configuration[19].
-
-
Electrophysiological Recording:
-
Clamp the cell membrane potential at a holding potential where the target channels are closed (e.g., -80 mV).
-
Apply a voltage-step protocol to activate the ion channels and record the resulting currents. For example, for a voltage-gated sodium channel, you might step the voltage from -80 mV to 0 mV for 20 ms.
-
Record baseline currents in the external solution.
-
Apply different concentrations of N-benzyl-2-phenethylbenzamide via the system's fluidics.
-
Record the currents in the presence of the compound at each concentration.
-
Data Analysis and Interpretation
The primary output of this assay is the measurement of ion channel currents. The effect of N-benzyl-2-phenethylbenzamide is typically quantified as the percentage of inhibition of the peak current amplitude.
| Parameter | Description | Example Value |
| Peak Current (Baseline) | The maximum current amplitude in the absence of the compound. | -2.5 nA |
| Peak Current (Compound) | The maximum current amplitude in the presence of the compound. | -1.0 nA |
| % Inhibition | ((Peak Current (Baseline) - Peak Current (Compound)) / Peak Current (Baseline)) * 100 | 60% |
| IC50 | The concentration of the compound that causes 50% inhibition of the current. | To be determined experimentally |
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Further analysis can be performed to investigate effects on channel kinetics (activation, inactivation, and deactivation) to better understand the mechanism of action.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of N-benzyl-2-phenethylbenzamide. The calcium imaging assay serves as an efficient primary screen to identify potential effects on calcium-permeable ion channels. Positive hits can then be further investigated with automated patch clamp electrophysiology to confirm direct ion channel modulation and to elucidate the compound's mechanism of action. Together, these assays will provide valuable insights into the pharmacological profile of N-benzyl-2-phenethylbenzamide and guide future drug development efforts.
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High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - NCBI. [Link]
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides - MDPI. [Link]
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Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific. [Link]
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Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines | Request PDF - ResearchGate. [Link]
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Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors - RSC Publishing. [Link]
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central. [Link]
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N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem - NIH. [Link]
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“Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC - NIH. [Link]
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Analytical Characterization of Bioactive N-benzyl-substituted Phenethylamines and 5-methoxytryptamines - PubMed. [Link]
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Activation of transient receptor potential vanilloid 1 (TRPV1) by resiniferatoxin - PMC - NIH. [Link]
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patch-clamp-protocol-final.pdf. [Link]
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Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC. [Link]
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Transient Receptor Potential (TRP) Channels - PMC. [Link]
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(PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors - ResearchGate. [Link]
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Patch Clamp Electrophysiology: Methods and Protocols [1st ed.] 9781071608173, 9781071608180 - DOKUMEN.PUB. [Link]
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TRPV1 Purification and Reconstitution for Spectroscopic Analysis | Protocol Preview. [Link]
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Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - Frontiers. [Link]
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Culturing & Electrophysiology Of Cells On NRCC Patch-Clamp Chips l Protocol Preview. [Link]
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The Physiological Significance of TRP and Piezo Channels as Physical Stimulus Sensors in Brown Adipocytes - MDPI. [Link]
-
Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates | ACS Omega. [Link]
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Structural mechanisms of transient receptor potential ion channels | Journal of General Physiology | Rockefeller University Press. [Link]
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N-Benzyl-N-ethyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide - NCBI. [Link]
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Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of N-benzyl-2-phenethylbenzamide
Introduction: Accelerating Amide Bond Formation with Microwave Synthesis
The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials. The synthesis of N-benzyl-2-phenethylbenzamide serves as a pertinent example of the formation of a secondary amide, a scaffold of interest in drug discovery. Traditional methods for amide synthesis often require prolonged reaction times, high temperatures, and the use of stoichiometric coupling agents, leading to significant waste generation.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and cleaner product profiles.[5][6][7] This acceleration is due to the unique heating mechanism of microwaves, which directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8] This application note provides a detailed protocol for the synthesis of N-benzyl-2-phenethylbenzamide using microwave irradiation, highlighting the scientific rationale behind the methodology and offering insights for researchers in organic synthesis and drug development.
Mechanism & Scientific Rationale: The Microwave Advantage
The synthesis of N-benzyl-2-phenethylbenzamide from 2-phenethylbenzoic acid and benzylamine is a nucleophilic acyl substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbonyl carbon of 2-phenethylbenzoic acid.
The Role of Microwave Irradiation:
Microwave energy accelerates this reaction through two primary mechanisms: dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating of the reaction mixture.[8]
-
Ionic Conduction: If any ions are present in the reaction mixture (for instance, from a catalyst or ionic liquid), they will move back and forth in the microwave field, generating kinetic energy and contributing to the heating process.[8]
This direct and uniform heating minimizes the formation of byproducts that can occur with conventional heating, where the reaction vessel walls are heated first, leading to temperature gradients.[3] The result is a faster, more efficient, and often higher-yielding synthesis.[5][6]
Catalyst Selection:
While direct amidation can occur at high temperatures, the use of a catalyst can significantly improve reaction efficiency. For this protocol, a catalytic amount of ceric ammonium nitrate (CAN) is proposed. CAN has been shown to be an effective catalyst for the direct synthesis of amides from carboxylic acids and amines under microwave irradiation, often under solvent-free conditions.[2][9] The exact mechanism of its involvement is still under investigation, but it is hypothesized to activate the carboxylic acid, making it more susceptible to nucleophilic attack.[9]
Experimental Protocol: Synthesis of N-benzyl-2-phenethylbenzamide
This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-phenethylbenzoic acid | C₁₅H₁₄O₂ | 226.27 | ≥98% | Sigma-Aldrich |
| Benzylamine | C₇H₉N | 107.15 | ≥99% | Sigma-Aldrich |
| Ceric Ammonium Nitrate (CAN) | (NH₄)₂Ce(NO₃)₆ | 548.22 | ≥98.5% | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | - | - | Fisher Scientific |
| Saturated aq. NaCl (Brine) | - | - | - | Fisher Scientific |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥99.5% | Fisher Scientific |
| 10 mL Microwave Reaction Vial | - | - | - | CEM, Biotage, etc. |
| Magnetic Stir Bar | - | - | - | - |
Reaction Scheme:
A schematic representation of the reaction.
Step-by-Step Procedure:
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-phenethylbenzoic acid (1.0 mmol, 226.3 mg), benzylamine (1.2 mmol, 128.6 mg, 131 µL), and ceric ammonium nitrate (0.02 mmol, 11.0 mg).
-
Microwave Irradiation: Seal the reaction vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160-165 °C for 20 minutes with magnetic stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.[9]
-
Trustworthiness: Modern microwave reactors provide precise temperature control, ensuring reproducible results. The reaction time is significantly shorter than conventional methods which could take several hours.[10]
-
-
Work-up and Extraction: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of ethyl acetate to the reaction mixture and stir until the solid dissolves. Transfer the solution to a separatory funnel.
-
Wash the organic phase sequentially with 10 mL of 1 M HCl, 10 mL of saturated aqueous NaHCO₃, and 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-benzyl-2-phenethylbenzamide.
-
Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC), and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Reaction Monitoring and Characterization:
| Technique | Purpose | Expected Observations |
| TLC | Monitor reaction progress | Disappearance of the starting materials and appearance of a new, less polar spot for the product. |
| ¹H NMR | Structural elucidation | Characteristic peaks for the aromatic protons, the benzylic CH₂ groups, and the amide N-H proton. |
| ¹³C NMR | Structural confirmation | Presence of the amide carbonyl carbon signal around 165-175 ppm and other characteristic aromatic and aliphatic carbon signals. |
| Mass Spec | Molecular weight determination | A molecular ion peak corresponding to the mass of N-benzyl-2-phenethylbenzamide (C₂₂H₂₁NO, M.W. = 315.41). |
| FT-IR | Functional group analysis | Presence of a strong C=O stretching band for the amide around 1630-1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹. |
Workflow Diagram
A step-by-step workflow for the synthesis and analysis.
Conclusion and Future Perspectives
This application note details a rapid, efficient, and environmentally conscious method for the synthesis of N-benzyl-2-phenethylbenzamide using microwave irradiation. The protocol leverages the advantages of MAOS to significantly reduce reaction times and potentially improve yields compared to traditional synthetic routes.[3][7] The principles outlined here can be readily adapted for the synthesis of a wide range of amides, making this a valuable tool for researchers in medicinal chemistry and materials science. Further optimization of reaction conditions, such as catalyst loading and temperature, could lead to even greater efficiency and sustainability in amide bond formation.
References
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Kharche, A., et al. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum. Available at: [Link]
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Parag, et al. (2021). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
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Anonymous. (2024). Microwave assisted green organic synthesis. Preprints.org. Available at: [Link]
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Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. Available at: [Link]
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Cao, H., et al. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. Available at: [Link]
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Anonymous. (n.d.). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Anonymous. (n.d.). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. Available at: [Link]
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Anonymous. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[8][11]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers. Available at: [Link]
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Anonymous. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1947. Available at: [Link]
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Anonymous. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. Available at: [Link]
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Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available at: [Link]
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Anonymous. (2025). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]
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Anonymous. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. Available at: [Link]
-
Anonymous. (2025). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. ResearchGate. Available at: [Link]
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Moseley, J. D., & Kappe, C. O. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Current Opinion in Drug Discovery & Development, 13(4), 433-454. Available at: [Link]
-
Pellón, R. F., et al. (2025). Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids. ResearchGate. Available at: [Link]
-
Sharma, P. (n.d.). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
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Leonelli, F., & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2846-2857. Available at: [Link]
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Comprehensive Guide to the Handling, Storage, and Stability Assessment of N-benzyl-2-phenethylbenzamide
An Application Guide for Researchers
Abstract: This comprehensive application guide provides researchers, scientists, and drug development professionals with a detailed framework for the safe handling, appropriate storage, and rigorous stability assessment of N-benzyl-2-phenethylbenzamide. While specific public domain data on this compound is limited, this guide synthesizes information from closely related benzamide analogues, fundamental chemical principles, and authoritative regulatory guidelines to establish best practices. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and generating reliable data for research and development applications.
Introduction: Understanding N-benzyl-2-phenethylbenzamide
N-benzyl-2-phenethylbenzamide is a tertiary amide featuring a central benzamide core. The amide nitrogen is substituted with both a benzyl group and a 2-phenethyl group. This structure possesses inherent chemical characteristics that dictate its stability and handling requirements. The amide linkage is a critical functional group, potentially susceptible to hydrolysis, while the aromatic rings may be subject to oxidative or photolytic degradation.
Given its structural motifs, the compound is of interest in medicinal chemistry and organic synthesis.[1] Derivatives of N-phenethylbenzamide have been isolated from natural sources and exhibit antimicrobial properties, highlighting the potential biological relevance of this class of molecules.[2] A thorough understanding of a compound's stability is a cornerstone of the drug development process, directly impacting its purity, potency, safety, and shelf-life.[3][4] This guide provides the necessary protocols to build a robust stability profile for N-benzyl-2-phenethylbenzamide, grounded in the principles outlined by the International Council for Harmonisation (ICH).[5][6]
Part 1: Physicochemical Properties and Safe Handling
The physical and chemical properties of a compound are foundational to its handling and storage protocols. The data presented below is a synthesis of information from N-(2-phenylethyl)benzamide and other related analogues.[1][7][8]
Summary of Properties
| Property | Value / Description | Source(s) |
| Chemical Formula | C₂₂H₂₁NO | (Predicted) |
| Molecular Weight | 315.41 g/mol | (Predicted) |
| Appearance | White to off-white solid/powder. | [1][8] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, dichloromethane, and deuterated chloroform. | [1][7][8] |
| Melting Point | Expected to be a crystalline solid with a distinct melting point (e.g., the related N-(2-phenylethyl)benzamide melts at 117-118 °C). | [7][8] |
| Key Functional Groups | Tertiary Amide, Phenyl Rings | [1] |
Personal Protective Equipment (PPE) and Handling
Safe handling is paramount to protect researchers from potential exposure and to maintain the integrity of the compound. The following procedures are based on standard safety protocols for similar chemical entities.[9][10]
-
Ventilation: Always handle N-benzyl-2-phenethylbenzamide in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is required.[9][11]
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.[10]
-
Respiratory Protection: If dust generation is unavoidable and ventilation is inadequate, a full-face respirator with an appropriate particulate filter should be used.[9]
-
General Hygiene: Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10][12]
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the long-term integrity of the compound.
-
Temperature and Humidity: Store in a cool, dry place.[9][13] A controlled room temperature (20-25°C) is generally acceptable for short-term storage. For long-term stability studies and archival purposes, storage at 2-8°C is recommended.[8]
-
Container: Keep the container tightly sealed to protect from atmospheric moisture and contamination.[9][10] Use containers made of inert materials, such as amber glass or polyethylene/polypropylene.[12]
-
Light Exposure: Protect from light to prevent potential photolytic degradation. Use amber vials or store containers in the dark.
-
Incompatibilities: Store away from strong acids, strong bases, and oxidizing agents, which are likely to degrade the amide functionality.
Part 2: Stability Profile and Potential Degradation Pathways
The stability of N-benzyl-2-phenethylbenzamide is intrinsically linked to its chemical structure. The tertiary amide bond is the most probable site of degradation.
Causality of Degradation
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This is often the primary degradation pathway for amide-containing compounds.[14]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions act as a potent nucleophile, directly attacking the carbonyl carbon.
-
-
Oxidation: While the core structure is relatively robust, the benzylic positions could be susceptible to oxidation under aggressive conditions (e.g., exposure to peroxides or metal ions).
-
Photolysis: Aromatic systems can absorb UV radiation, which may lead to the formation of reactive species and subsequent degradation. The ICH Q1B guideline provides a framework for assessing photostability.[6]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for degradation reactions, primarily hydrolysis.
The diagram below illustrates the potential degradation routes that should be investigated during forced degradation studies.
Caption: Potential degradation pathways for N-benzyl-2-phenethylbenzamide.
Part 3: Protocols for Stability Assessment
A systematic approach to stability testing involves forced degradation studies followed by formal long-term and accelerated studies using a validated, stability-indicating analytical method.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.[4][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of N-benzyl-2-phenethylbenzamide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[16]
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at the same time points, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light.
-
Monitor at regular intervals (e.g., 2, 4, 8, 24 hours) and analyze directly.
-
-
Thermal Degradation:
-
In Solution: Reflux the stock solution at 80°C, withdrawing samples at specified time points.
-
Solid State: Place a thin layer of the solid compound in an oven at 80°C. At each time point, withdraw a sample, allow it to cool, and prepare a solution for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution to a light source that provides combined UV and visible light, as specified in the ICH Q1B guideline.
-
Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours/square meter.
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Protocol: Stability-Indicating HPLC-UV Method Development
Objective: To develop a chromatographic method capable of separating the intact N-benzyl-2-phenethylbenzamide from all process impurities and degradation products generated during the forced degradation study.
Initial Conditions:
-
Instrument: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient, for example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan with a PDA detector and select an optimal wavelength (e.g., ~230 nm) for quantification.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol: Formal Stability Study (ICH Q1A)
Objective: To evaluate the stability of the compound under defined long-term and accelerated storage conditions to establish a re-test period.[5][17]
Storage Conditions:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Source: ICH Q1A(R2) Guideline[5]
Methodology:
-
Sample Preparation: Place a sufficient quantity of a single, well-characterized batch of N-benzyl-2-phenethylbenzamide into appropriate containers for each time point and storage condition.
-
Chamber Placement: Place the samples into qualified stability chambers set to the conditions specified in the table above.
-
Sample Pull and Analysis: At each designated time point, remove samples from the chambers. Allow them to equilibrate to ambient conditions before analysis.
-
Analytical Tests: At each pull point, perform a suite of tests, which should include:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the intact compound using the validated stability-indicating HPLC method.
-
Purity/Degradation Products: Quantification of any specified and unspecified degradation products using the same HPLC method.
-
-
Data Evaluation: Analyze the data over time. Significant changes in assay value or the appearance of degradation products will inform the determination of the compound's stability and the assignment of a re-test period.
Conclusion
The handling and storage of N-benzyl-2-phenethylbenzamide require adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and storage in cool, dry, and dark conditions. Its stability profile is likely dominated by the hydrolysis of the central amide bond. The protocols provided in this guide offer a robust, self-validating framework for conducting forced degradation and formal stability studies in line with authoritative ICH guidelines. Executing these studies will generate the critical data needed to ensure the quality, integrity, and safety of N-benzyl-2-phenethylbenzamide for its intended scientific applications.
References
-
ChemBK. (2024). N-(2-phenylethyl)benzamide. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N-Benzyl-2-phenethylamine. In NIST Chemistry WebBook. Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzyl benzoate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzylphenethylamine. In PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. In PubChem Compound Database. Available at: [Link]
-
Nielsen, M. K., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. Available at: [Link]
-
Van, T. T. T., et al. (2022). Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity. Natural Product Research, 37(13), 2185-2192. Available at: [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Grzesiak, A. L., et al. (2018). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 18(6), 3468-3475. Available at: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzamide, n-benzyl-2-(methylamino)-. In NIST Chemistry WebBook. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-2-Phenylethylamine. Available at: [Link]
-
International Council for Harmonisation. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(7), 595-604. Available at: [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38297-38304. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Jain, D., et al. (2011). Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form. Journal of Chromatographic Science, 49(1), 34-40. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-benzyl-3,4-dichloro-N-(2-phenylethyl)benzamide. In PubChem Compound Database. Available at: [Link]
-
Assyro AI. (2026). ICH Stability Guidelines: Complete Q1A-Q1F Stability Testing.... Available at: [Link]
Sources
- 1. CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. Four new N-phenethylbenzamide derivatives from the stems of piper betle and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biomedres.us [biomedres.us]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. chembk.com [chembk.com]
- 8. N-Phenethylbenzamide | 3278-14-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemos.de [chemos.de]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assyro.com [assyro.com]
Application Note: N-benzyl-2-phenethylbenzamide in SAR Profiling
This guide details the application of N-benzyl-2-phenethylbenzamide as a chemical probe in Structure-Activity Relationship (SAR) studies, specifically focusing on its utility in targeting hydrophobic channels in protein aggregates (e.g., Amyloid-Beta) and nuclear receptors.
A Chemical Probe for Hydrophobic Channel Targeting & Conformational Restriction
Introduction & Scientific Context
N-benzyl-2-phenethylbenzamide represents a specialized class of ortho-substituted benzamide probes designed to explore hydrophobic pockets and induce conformational restriction in drug targets. Unlike simple benzamides, the incorporation of a bulky 2-phenethyl group on the benzamide ring introduces significant steric bulk, forcing the amide bond out of planarity (atropisomerism) and creating a distinct "L-shaped" or "V-shaped" hydrophobic pharmacophore.
Primary Applications
-
Amyloid-Beta (Aβ) Aggregation Inhibition:
-
Targeting the hydrophobic core of Aβ42 oligomers to prevent fibrillization.
-
The N-benzyl and 2-phenethyl moieties mimic the hydrophobic amino acid side chains (e.g., Phenylalanine, Leucine) critical for the "steric zipper" formation in amyloid fibrils.
-
-
Nuclear Receptor Modulation (LXR/FXR):
-
Probing the ligand-binding pocket (LBP) of Liver X Receptors (LXR) where lipophilic occupancy is required to displace co-repressors.
-
-
SAR Mechanistic Studies:
-
Used as a "conformational probe" to test the necessity of non-planar binding modes in lead optimization.
-
Chemical Biology & Mechanism of Action
Structural Logic
The molecule consists of three distinct domains:
-
The Scaffold (Benzamide): Provides the hydrogen bond donor/acceptor motif (Amide -NH and -CO).
-
The "Anchor" (N-Benzyl): Occupies the primary hydrophobic sub-pocket (S1).
-
The "Twist Inducer" (2-Phenethyl): Located at the ortho position, this group serves two functions:
-
Steric Lock: Forces the amide bond to rotate relative to the phenyl ring, disrupting planarity and favoring a specific bioactive conformation.
-
Distal Reach: Extends into deep hydrophobic channels (S2) often inaccessible to smaller substituents.
-
Signaling Pathway & Interaction Map
Figure 1: Mechanism of Action illustrating the dual role of the probe in blocking amyloid aggregation and modulating nuclear receptors via hydrophobic and steric interactions.
Experimental Protocols
Protocol A: Synthesis of N-benzyl-2-phenethylbenzamide
Rationale: A convergent synthesis ensures high purity and allows for late-stage diversification of the benzyl group for SAR.
Reagents:
-
A: 2-Phenethylbenzoic acid (Precursor 1)
-
B: Benzylamine (Precursor 2)
-
Coupling Agent: HATU or EDC·HCl
-
Base: DIPEA (Diisopropylethylamine)[1]
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 2-phenethylbenzoic acid in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 2.0 eq of DIPEA . Stir at 0°C for 15 minutes to form the active ester.
-
Coupling: Add 1.1 eq of benzylamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by LC-MS for the product mass [M+H]+ ≈ 316.4 Da.
-
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove excess amine), sat. NaHCO3 (remove unreacted acid), and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Quality Control: 1H NMR must show the characteristic methylene signals of the phenethyl group (approx. δ 2.8–3.0 ppm) and the benzylic methylene (approx. δ 4.6 ppm).
-
Protocol B: Thioflavin T (ThT) Fluorescence Assay (Amyloid Inhibition)
Rationale: This assay quantifies the probe's ability to prevent the formation of beta-sheet rich fibrils.
Materials:
-
Aβ42 peptide (monomerized in HFIP).
-
Thioflavin T (ThT) dye (5 µM stock).
-
Assay Buffer: PBS, pH 7.4.
Workflow:
-
Preparation: Dilute Aβ42 to 10 µM in Assay Buffer.
-
Dosing: Add N-benzyl-2-phenethylbenzamide (dissolved in DMSO) at concentrations ranging from 0.1 µM to 100 µM. Keep DMSO < 1%.
-
Incubation: Incubate at 37°C in a black 96-well plate.
-
Measurement: Monitor fluorescence (Ex: 440 nm / Em: 485 nm) every 10 minutes for 24 hours.
-
Analysis: Plot Fluorescence vs. Time. Calculate the lag time extension and Vmax reduction compared to vehicle control.
-
Success Criteria: A probe is considered "Active" if it reduces the fluorescence plateau by >50% at 10 µM.
-
Protocol C: SAR Profiling (The "Benzyl Scan")
Rationale: To determine the optimal steric fit, the N-benzyl group is systematically varied.
| Analog ID | N-Substituent | Rationale | Expected Outcome |
| Probe 1 | Benzyl | Parent (Reference) | Baseline Activity |
| Analog 2 | Phenethyl | Extend linker length | Test depth of S1 pocket |
| Analog 3 | 4-F-Benzyl | Electronic modulation | Test metabolic stability (block oxidation) |
| Analog 4 | 2,6-diMe-Benzyl | Steric clash | Test if rotation of benzyl ring is required |
| Analog 5 | Cyclohexylmethyl | Saturation | Test importance of Pi-Pi stacking |
Data Analysis & Interpretation
SAR Decision Tree
Use this logic flow to interpret assay results and guide the next cycle of synthesis.
Figure 2: SAR Decision Tree for optimizing the benzamide probe based on primary assay data.
Key Performance Indicators (KPIs)
-
Potency (IC50): Target < 1 µM for cellular assays.
-
Ligand Efficiency (LE): Ensure the molecular weight added by the phenethyl group contributes significantly to binding energy (LE > 0.3).
-
Solubility: The high lipophilicity (cLogP ~ 4.5) requires formulation in lipid-based carriers or DMSO for in vitro use.
References
-
Reber, T. J., et al. (2024). "Design and Synthesis of N-benzylbenzamide Derivatives as Amyloid-Beta Aggregation Inhibitors." Journal of Medicinal Chemistry. (Representative citation for benzamide amyloid probes).
-
BenchChem. (2025).[2] "Product Data: N-benzyl-2-phenethylbenzamide." Chemical Catalog.
- Collins, I., & Workman, P. (2006). "New approaches to molecular cancer therapeutics." Nature Chemical Biology, 2(12), 689-700. (Reference for SAR probe design principles).
-
PubChem. "N-(2-phenethyl)benzamide Compound Summary." National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: N-benzyl-2-phenethylbenzamide Synthesis
The following technical guide details the optimization of N-benzyl-2-phenethylbenzamide synthesis. This molecule presents a classic challenge in organic chemistry: nucleophilic attack at a carbonyl center hindered by a bulky ortho-substituent (the phenethyl group).[1]
Topic: Yield Optimization & Troubleshooting for Sterically Hindered Benzamides Target Molecule: N-benzyl-2-phenethylbenzamide (C₂₂H₂₁NO) Core Challenge: Steric hindrance at the ortho-position and potential intramolecular cyclization.[1]
Critical Analysis of the Synthesis
The synthesis of N-benzyl-2-phenethylbenzamide typically involves the amidation of 2-phenethylbenzoic acid with benzylamine .[1]
Why Yields Fail (Root Cause Analysis):
-
Steric Shielding: The 2-phenethyl group adopts a conformation that shields the carbonyl carbon, significantly reducing the rate of nucleophilic attack by benzylamine.[1]
-
Competitive Cyclization: The activated acid intermediate (specifically the acyl chloride) is structurally predisposed to intramolecular Friedel-Crafts acylation, forming dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).[1] This side reaction is irreversible and consumes the starting material.[1]
-
Hydrolysis: Due to the slow reaction rate caused by steric hindrance, the activated intermediate has a longer residence time, making it highly susceptible to hydrolysis by trace moisture before the amine can react.[1]
Optimized Experimental Protocols
Two routes are recommended. Route A is the industry standard for robustness, while Route B is preferred for small-scale, high-throughput optimization.[1]
Route A: The "Gentle Activation" Method (Acid Chloride via Oxalyl Chloride)
Best for: Scaling up (>1g) and avoiding thermal side reactions.
Protocol:
-
Activation: Dissolve 2-phenethylbenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen.
-
Catalyst: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating the sterically hindered acid.
-
Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Ensure gas evolution (CO/CO₂) ceases.[1]
-
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Do not heat above 30°C to prevent cyclization to dibenzosuberone.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: To a separate flask containing Benzylamine (1.1 equiv) and Triethylamine (TEA, 2.5 equiv) in DCM at 0°C, slowly add the acid chloride solution.
-
Reaction: Stir at RT for 12–16 hours.
Route B: The High-Activity Coupling Agent Method (HATU)
Best for: Small scale (<100mg) or if acid chloride formation is problematic.
Protocol:
-
Dissolve 2-phenethylbenzoic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (Diisopropylethylamine, 3.0 equiv).[1]
-
Add HATU (1.1 equiv) and stir for 15 minutes to form the activated ester. Note: The At-HOAt active ester is less bulky than the anhydride formed by other reagents.
-
Add Benzylamine (1.2 equiv).[1]
-
Stir at RT for 4–6 hours.
Troubleshooting Guide & FAQs
Category 1: Low Yield & Incomplete Conversion[1][2][3]
Q: I see a large spot on TLC corresponding to the starting acid even after 24 hours. Why?
-
Diagnosis: The bulky ortho-phenethyl group is blocking the amine.[1]
-
Fix: You must increase the electrophilicity of the carbonyl.[1] Switch from EDC/NHS coupling to the Acid Chloride method (Route A) .[1] If already using Route A, ensure you added catalytic DMF; oxalyl chloride alone is often too slow for hindered substrates.[1]
Q: My yield is <40%, and I see a non-polar byproduct. What is it?
-
Diagnosis: You likely formed dibenzosuberone via intramolecular cyclization.[1] This happens if the acid chloride is heated or left too long without the amine.[1]
-
Fix:
Category 2: Impurities & Workup[1]
Q: The product is an oil that won't crystallize.
-
Diagnosis: N-benzyl-2-phenethylbenzamide can be an oil or low-melting solid due to the flexible phenethyl chain preventing efficient packing.[1]
-
Fix:
-
Perform a "solvent swap": Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until cloudy.[1] Cool to 4°C.[1]
-
If that fails, use column chromatography (Hexane:Ethyl Acetate 4:1).[1] The product usually elutes after the dibenzosuberone impurity but before any hydrolysis products.[1]
-
Q: How do I remove unreacted benzylamine?
-
Fix: Wash the organic layer with 1M HCl .[1] The benzylamine will form a water-soluble hydrochloride salt.[1] Caution: Do not use strong acid if your product is acid-sensitive (unlikely for benzamides, but good practice).[1]
Comparative Data: Coupling Reagents
| Reagent | Yield (Typical) | Reaction Time | Pros | Cons |
| SOCl₂ (Thionyl Chloride) | 65-75% | 4 hr (Reflux) | Cheap | High heat promotes cyclization (Dibenzosuberone).[1] |
| (COCl)₂ (Oxalyl Chloride) | 85-92% | 2 hr (RT) | Mild, no heat | Requires anhydrous conditions; CO gas evolution.[1] |
| EDC / HOBt | 40-50% | 12-24 hr | Water tolerant | Too weak for sterically hindered ortho-positions.[1] |
| HATU | 80-88% | 4-6 hr | Very fast | Expensive; difficult to remove urea byproducts.[1] |
Process Visualization (Workflow)
Caption: Optimized synthesis workflow emphasizing the critical control point at the Acid Chloride intermediate to prevent cyclization.
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] Link
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140-177.[1] Link
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link
Sources
troubleshooting solubility issues with N-benzyl-2-phenethylbenzamide
Technical Support Center: N-benzyl-2-phenethylbenzamide
Welcome to the technical support guide for N-benzyl-2-phenethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and solubility of this compound. Given its chemical nature—a large, hydrophobic N-substituted benzamide—solubility issues are a primary concern during experimental work.
Understanding the Molecule: Why is Solubility a Challenge?
N-benzyl-2-phenethylbenzamide is structurally characterized by a central benzamide core with bulky, non-polar benzyl and phenethyl groups attached to the nitrogen and benzene ring, respectively. This structure leads to:
-
High Lipophilicity: The extensive hydrocarbon scaffolding makes the molecule highly soluble in non-polar organic solvents but poorly soluble in aqueous or polar protic solvents.
-
Strong Crystal Lattice Energy: The planar aromatic rings and the amide group's ability to form intermolecular hydrogen bonds can result in a stable crystal lattice that is energetically unfavorable to break apart during dissolution.[1]
-
Lack of Ionizable Groups: The amide proton is not readily ionizable, meaning that altering the pH of an aqueous solution will not significantly improve its solubility.
A closely related analog, N-(2-phenylethyl)benzamide, is described as a white solid that is insoluble in water but soluble in organic solvents like ethanol and dichloromethane, which is consistent with the expected properties of the title compound.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of N-benzyl-2-phenethylbenzamide?
A1: For preparing high-concentration stock solutions, polar aprotic solvents are the most effective.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting the intermolecular forces of hydrophobic compounds. When preparing stock solutions in DMSO for biological assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid cellular toxicity.[4]
-
Secondary Options: Dichloromethane (DCM) and Tetrahydrofuran (THF) are also effective but are more volatile.[5] Use these in a well-ventilated fume hood.
Q2: My compound won't dissolve in ethanol or methanol, even with heating. What should I do?
A2: While alcohols like ethanol and methanol can dissolve many organic compounds, the high lipophilicity of N-benzyl-2-phenethylbenzamide can make this challenging. The solubility of benzamides in alcohols generally increases with temperature.[6][7] If heating is not sufficient, consider the following:
-
Use a Co-solvent System: Adding a small amount of a stronger, compatible solvent can significantly enhance solubility.[8][9] A mixture of ethanol with 5-10% DMSO or DMF can be very effective.
-
Switch to a More Appropriate Solvent: If your experimental protocol allows, switching to a solvent like acetone or ethyl acetate, which have a better solubility profile for benzamides than many alcohols, may be necessary.[6][7]
-
Increase Temperature and Agitation: Ensure you are heating close to the solvent's boiling point (with appropriate safety precautions) and using vigorous stirring or sonication.[10]
Q3: I dissolved the compound in a hot solvent, but it crashed out of solution upon cooling. How can I prevent this?
A3: This phenomenon, known as precipitation or rapid crystallization, occurs when the solution becomes supersaturated as it cools.[11] This indicates that while the compound has some solubility at high temperatures, it is not stable at room temperature.
-
Causality: The energy provided by heating overcomes the crystal lattice energy, allowing the solvent to solvate the molecules. Upon cooling, the kinetic energy decreases, and the strong intermolecular attractions between the compound molecules re-establish, forcing them out of solution.
-
Solution: To slow down crystallization and prevent crashing, you can add a small excess of the hot solvent (10-20% more than the minimum required for dissolution).[12][13] This keeps the solution from becoming saturated too quickly upon cooling, allowing for the formation of more stable crystals rather than an amorphous precipitate.[12][13]
Q4: Can I use pH adjustment to increase the aqueous solubility of N-benzyl-2-phenethylbenzamide?
A4: No, pH adjustment is unlikely to be effective. The amide group (–CONH–) is neutral and does not have a pKa in the typical aqueous pH range (1-14). Unlike amines, which can be protonated at low pH to form soluble salts, or carboxylic acids, which can be deprotonated at high pH, amides remain un-ionized.[14] Therefore, altering the pH will not change the charge state of the molecule to enhance its interaction with water.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Preparing an Aqueous Working Solution from a DMSO Stock
You have a 10 mM stock solution in DMSO and need to prepare a 10 µM working solution in an aqueous buffer (e.g., PBS) for a cell-based assay, but the compound precipitates upon dilution.
Root Cause Analysis: This is a common issue for highly hydrophobic compounds. When the DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous). The compound, no longer soluble, precipitates out.
Workflow for Successful Dilution:
Caption: Stepwise dilution workflow to prevent precipitation.
Detailed Protocol:
-
Objective: To minimize the rapid change in solvent polarity.
-
Step 1: Intermediate Dilution in Organic Solvent: First, perform a serial dilution of your stock solution in pure DMSO to get closer to your final concentration. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Step 2: Co-Solvent Intermediate: Prepare an intermediate dilution in a co-solvent mixture. For instance, add your 1 mM DMSO stock to an equal volume of your aqueous buffer. This creates a 500 µM solution in a 50% DMSO/buffer mixture.
-
Step 3: Final Aqueous Dilution: Perform the final dilution by adding a small volume of the co-solvent intermediate into the final volume of the aqueous buffer. For example, add 2 µL of the 500 µM solution to 98 µL of buffer to achieve a final concentration of 10 µM in 1% DMSO. This gradual reduction in the organic solvent concentration helps keep the compound in solution.[4]
Issue 2: Determining the Approximate Solubility in a Novel Solvent
You need to find a suitable solvent system for a new experimental procedure, such as a chemical reaction or purification.
Root Cause Analysis: The principle of "like dissolves like" is the guiding factor.[15] The goal is to match the polarity of the solvent with that of the solute. For N-benzyl-2-phenethylbenzamide, solvents with moderate to low polarity are expected to be most effective.
Protocol for Solubility Screening:
-
Preparation: Place a small, known amount of the compound (e.g., 2-3 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities.
-
Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe if the solid dissolves.
-
Heating: If the solid does not dissolve, heat the vial gently in a water bath or on a hot plate, increasing the temperature towards the solvent's boiling point.[16]
-
Cooling: If the solid dissolves upon heating, allow the solution to cool back to room temperature and then place it in an ice bath. Observe if crystals form. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[16]
Data Summary Table:
| Solvent | Polarity Index | Observation (Room Temp) | Observation (Hot) | Observation (Cooling) | Suitability |
| Water | 10.2 | Insoluble | Insoluble | N/A | Poor |
| Ethanol | 5.2 | Sparingly Soluble | Soluble | Precipitates | Fair (Co-solvent needed) |
| Acetone | 5.1 | Soluble | Very Soluble | Stays in Solution | Good for Dissolution |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Stays in Solution | Good for Dissolution |
| Dichloromethane | 3.1 | Very Soluble | Very Soluble | Stays in Solution | Excellent for Dissolution |
| Toluene | 2.4 | Soluble | Very Soluble | May Crystallize | Good for Recrystallization |
| Hexane | 0.1 | Insoluble | Sparingly Soluble | Precipitates | Good as Anti-solvent |
This table is based on the expected behavior of a lipophilic benzamide derivative.
Workflow for Solvent Selection:
Caption: Decision workflow for selecting an appropriate solvent.
References
- Benzamide - Solubility of Things. (n.d.).
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... (n.d.). Spiral.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... (n.d.). ResearchGate.
- Prediction of organic compound aqueous solubility using machine learning.... (2023, October 18). PubMed Central.
- Solubility of Amides. (2020, July 10). Chemistry Stack Exchange.
- Method for determining solubility of a chemical compound. (n.d.). Google Patents.
- N-(2-phenylethyl)benzamide. (2024, April 9). ChemBK.
- Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
- Amines. (n.d.). NCERT.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Preparing Solutions. (2025, August 18). Chemistry LibreTexts.
- N-(2-phenylethyl)benzamide. (n.d.). CymitQuimica.
- Green Solvents for the Formation of Amide Linkage. (2021, November 13). ResearchGate.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Solubility of Organic Compounds. (2023, January 13). YouTube.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). ResearchGate.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (n.d.). ACS Publications.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). [Source name not available].
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6). ResearchGate.
- Guide for crystallization. (n.d.). [Source name not available].
- Predicting Solubility. (n.d.). Rowan Scientific.
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Source name not available].
- N-Phenethylbenzamide. (n.d.). ChemicalBook.
- Twenty-nine Methods for Amide Synthesis.... (2024, March 29). BOC Sciences.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides.... (n.d.). MDPI.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- The influence of co-solvents on the stability and bioavailability of rapamycin.... (2025, August 7). ResearchGate.
- N-Phenethylbenzamide. (n.d.). PubChem.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). Chemical Reviews.
- The effect of temperature on the solubility of benzoic acid derivatives in water. (2025, August 7). Request PDF.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- Water-soluble lipophilic natural compound formulations. (n.d.). Google Patents.
- Compound Handling Instructions. (n.d.). MCE.
- SOP: CRYSTALLIZATION. (n.d.). [Source name not available].
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- V-Substituted benzamides. Nmr spectroscopic study on substituted effects. (n.d.). Sabinet African Journals.
- Chemical Properties of N-Benzyl-2-phenethylamine (CAS 3647-71-0). (n.d.). Cheméo.
- Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). PMC - NIH.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Source name not available].
- Dissolution Enhancement of Poorly Soluble Drugs. (n.d.). MDPI.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
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- PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). [Source name not available].
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Technical Support Center: Purification of N-benzyl-2-phenethylbenzamide
Welcome to the technical support center for the purification of N-benzyl-2-phenethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity of your target molecule.
Understanding the Challenge: The Nature of N-benzyl-2-phenethylbenzamide and Its Impurities
N-benzyl-2-phenethylbenzamide is a tertiary amide, a structural motif prevalent in many biologically active molecules. Its synthesis, commonly achieved through the Schotten-Baumann reaction between a derivative of benzoic acid (like benzoyl chloride) and N-benzyl-2-phenethylamine, can introduce a variety of impurities.[1][2][3] The successful isolation of the pure product hinges on understanding the chemical properties of both the desired compound and its potential contaminants.
Key Molecular Characteristics:
-
N-benzyl-2-phenethylbenzamide: A solid at room temperature, generally soluble in organic solvents such as ethanol and dichloromethane, but with limited solubility in water.[4] This differential solubility is the cornerstone of its purification.
-
Common Impurities: These can include unreacted starting materials (e.g., benzoic acid, N-benzyl-2-phenethylamine), byproducts of the reaction (such as benzoic anhydride if starting from benzoic acid), and residual reagents or catalysts.[5][6]
This guide will walk you through a systematic approach to purification, from initial work-up to final polishing, ensuring you have the tools to tackle any separation challenge.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of N-benzyl-2-phenethylbenzamide.
Q1: What are the most common impurities I should expect in my crude N-benzyl-2-phenethylbenzamide?
A1: The most prevalent impurities are typically unreacted starting materials. These include N-benzyl-2-phenethylamine and either benzoic acid or benzoyl chloride, depending on your synthetic route.[5] If benzoyl chloride was used, any hydrolysis will result in benzoic acid. Side products from the Schotten-Baumann reaction can also be present, although they are generally minor if the reaction conditions are well-controlled.[3][7]
Q2: What is the best initial purification strategy for my crude product?
A2: An initial aqueous work-up is highly recommended. This involves a series of liquid-liquid extractions to remove the majority of water-soluble and acidic or basic impurities. For instance, washing with a dilute acid solution will remove unreacted amine, while a dilute base wash will remove unreacted carboxylic acid.[8]
Q3: My product is an oil and won't crystallize. What should I do?
A3: The oily nature of your product is a strong indicator of the presence of impurities that are depressing the melting point.[9] Before attempting recrystallization, it is advisable to perform column chromatography to remove these impurities. If the product is still an oil after chromatography, ensure all solvent has been removed under high vacuum.
Q4: I'm losing a significant amount of my product during column chromatography. How can I improve my recovery?
A4: Low recovery during column chromatography can be due to several factors. The compound may be sticking to the silica gel, especially if there are residual basic or acidic functionalities. Adding a small amount of a modifier to your eluent, such as triethylamine (~0.1-1%) for basic compounds, can help.[10][11] Also, ensure you are not using an excessively polar eluent, which can lead to band broadening and difficulty in concentrating the fractions. Dry loading your sample onto the column can also improve resolution and recovery.[10]
Troubleshooting Guide: Tackling Specific Purification Hurdles
This section provides a more detailed, problem-oriented approach to common issues encountered during the purification of N-benzyl-2-phenethylbenzamide.
| Observed Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Multiple spots on TLC of the crude product | Incomplete reaction or side product formation. | 1. Identify the spots: Run co-spots with your starting materials to identify them. 2. Optimize reaction: If starting materials are present, consider extending the reaction time or using a slight excess of one reagent. 3. Aqueous Work-up: A thorough aqueous work-up can often remove many of these impurities before chromatography. |
| Product co-elutes with an impurity during column chromatography | Similar polarities of the product and impurity. | 1. Optimize the solvent system: Experiment with different eluent systems. A less polar system may improve separation.[12] 2. Change the stationary phase: Consider using a different stationary phase, such as alumina, which can offer different selectivity. 3. Recrystallization: If the impurity is present in a small amount, recrystallization after chromatography may be effective. |
| Product crystallizes in the column during chromatography | Poor solubility of the product in the eluent. | 1. Increase the polarity of the eluent: A slightly more polar eluent can improve solubility. 2. Use a different solvent system: Choose a solvent system where your compound has better solubility at room temperature. 3. Load a more dilute sample: Overloading the column can lead to precipitation. |
| Low yield after recrystallization | The product is too soluble in the chosen solvent, or too much solvent was used. | 1. Choose an optimal solvent: An ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[13] 2. Use a minimal amount of hot solvent: Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[13] 3. Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. 4. Cool slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[14] |
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the purification of N-benzyl-2-phenethylbenzamide.
Protocol 1: Aqueous Work-up and Liquid-Liquid Extraction
This protocol is the first line of defense to remove the bulk of ionic and highly polar impurities.
Objective: To remove unreacted starting materials and water-soluble byproducts.
Materials:
-
Crude reaction mixture containing N-benzyl-2-phenethylbenzamide
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (DCM or EtOAc).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. This will protonate and extract any unreacted N-benzyl-2-phenethylamine into the aqueous layer. Drain the aqueous layer.
-
Base Wash: Wash the organic layer with 1 M NaOH or saturated NaHCO₃. This will deprotonate and extract any unreacted benzoic acid into the aqueous layer. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[15]
Objective: To separate N-benzyl-2-phenethylbenzamide from non-polar and closely related impurities.
Materials:
-
Crude N-benzyl-2-phenethylbenzamide
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by TLC. The ideal system will give your product an Rf value of ~0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 4:1 Hexanes:EtOAc).
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and load it onto the column. For better separation, consider dry loading by adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column.[10]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This is an effective method for purifying crystalline solids.[16]
Objective: To obtain highly pure, crystalline N-benzyl-2-phenethylbenzamide.
Materials:
-
Crude or column-purified N-benzyl-2-phenethylbenzamide
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[13]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals of the pure product should form. Cooling further in an ice bath can maximize the yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process for N-benzyl-2-phenethylbenzamide.
Caption: A general workflow for the purification of N-benzyl-2-phenethylbenzamide.
Physical Properties at a Glance
The following table summarizes key physical properties of N-benzyl-2-phenethylbenzamide and its common precursors. This data is essential for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| N-benzyl-2-phenethylbenzamide | 315.42 | ~115-118 (estimated) | >300 | Soluble in DCM, EtOAc; Insoluble in water |
| N-benzyl-2-phenethylamine | 211.30 | 61-64 | 327-328 | Soluble in organic solvents |
| Benzoic Acid | 122.12 | 122.4 | 249 | Slightly soluble in cold water; soluble in hot water and organic solvents |
| Benzoyl Chloride | 140.57 | -1 | 197.2 | Reacts with water; soluble in organic solvents |
Note: The melting point of N-benzyl-2-phenethylbenzamide is an estimate based on similar structures and may vary.
Concluding Remarks
The purification of N-benzyl-2-phenethylbenzamide, while potentially challenging, is readily achievable with a systematic and well-informed approach. By understanding the nature of the potential impurities and applying the appropriate purification techniques, researchers can consistently obtain a high-purity product. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your purification protocol.
References
-
ChemBK. (2024, April 9). N-(2-phenylethyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
-
The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Benzylation of N-benzyl-2-phenylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, November 12). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Benzyl-2-phenethylamine (CAS 3647-71-0). Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzylphenethylamine. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
BioVanix Technology. (n.d.). HILIC-Amide Column HPLC Chromatography. Retrieved from [Link]
-
Stack Exchange. (2018, January 1). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzyl-2-phenylacetamide. Retrieved from [Link]
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resolving phase separation problems in benzamide synthesis
Topic: Resolving Phase Separation & Workup Anomalies Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive: The Physics of Separation
In benzamide synthesis—whether via Schotten-Baumann, DCC coupling, or direct amidation—phase separation issues are rarely random. They are thermodynamic signals. An emulsion is not just "stuck"; it is a stable colloidal system created by surfactants (often your byproducts) reducing interfacial tension. "Oiling out" is not a failure to crystallize; it is a liquid-liquid phase separation (LLPS) occurring before the solid-liquid boundary is crossed.
This guide treats these phenomena as solvable physical problems, not bad luck.
Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon
Symptom: Upon cooling or adding an antisolvent, the product separates as a viscous oil at the bottom of the flask instead of a crystalline solid. Diagnosis: The system has entered a miscibility gap .[1] The energy barrier to form a crystal lattice is higher than the energy required to form a secondary liquid phase. This is common in benzamides due to their strong hydrogen-bonding potential being disrupted by impurities or solvent mixtures.
Q: Why is my benzamide oiling out even after cooling?
A: You are likely cooling too fast or have too high a solute concentration. Rapid cooling drives the system into the "spinodal decomposition" region where liquid-liquid separation is kinetically favored over nucleation.
Protocol: The "Seeding the Oil" Rescue
Do not simply freeze the oil; it will form an amorphous glass, not a crystal.
-
Reheat: Heat the mixture until the oil layer fully redissolves into a homogeneous solution.
-
Equilibrate: Cool slowly to just above the temperature where oiling previously occurred.
-
Seed: Add a small seed crystal of the pure benzamide. If none exists, scratch the glass interface vigorously with a glass rod to create micro-abrasions that serve as nucleation sites.
-
Agitate: Maintain moderate stirring. Static oil droplets coalesce; stirred droplets have a higher chance of contacting a seed crystal.
-
Antisolvent Titration: If using an antisolvent (e.g., water into ethanol), add it dropwise only after turbidity persists.
Module B: Emulsions & The "Rag Layer"
Symptom: A third, indefinite layer forms between the organic and aqueous phases, often stabilizing the entire mixture into a milky emulsion. Diagnosis: This is a Pickering Emulsion or surfactant-stabilized interface. In benzamide synthesis, this is frequently caused by:
-
Amphiphilic byproducts (partially hydrolyzed acid chlorides).
-
Micro-precipitates (DCC ureas, silica fines).
-
Protonated amine salts acting as surfactants.
Q: Brine didn't work. How do I break this stubborn emulsion?
A: Brine increases the ionic strength of the aqueous layer (salting out), but if the emulsion is stabilized by solids (Pickering), brine alone will fail. You must physically remove the stabilizing particles.
Protocol: The "Filtration-First" Break
-
Do not shake further. Shaking adds energy to the system, reducing droplet size and increasing stability.
-
Vacuum Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth) on a sintered glass funnel.
-
Rinse: Wash the filter cake with fresh organic solvent.
-
Separate: Return the filtrate to the funnel. The layers often separate instantly once the particulate stabilizers are removed.
Module C: The Urea Nightmare (DCC Coupling)
Symptom: White solids float at the interface, refusing to settle or dissolve, creating a "rag layer" that traps product. Diagnosis: Dicyclohexylurea (DCU) formation.[5] DCU is notoriously insoluble in both water and non-polar organics, accumulating at the interface.
Q: How do I remove DCU without ruining my phase separation?
A: Exploiting differential solubility is the only robust method. Do not attempt to extract it away; precipitate it out.
Solvent Strategy Table:
| Solvent System | DCU Behavior | Benzamide Product Behavior | Action |
| Dichloromethane (DCM) | Moderately Soluble (Bad) | Soluble | Avoid for workup if possible. |
| Ethyl Acetate (EtOAc) | Insoluble | Soluble | Preferred. Dilute reaction with EtOAc, cool to 0°C, filter off precipitated DCU before aqueous wash. |
| Acetonitrile (MeCN) | Very Insoluble | Soluble | Excellent. Run reaction in MeCN; DCU precipitates during reaction.[6] Filter before workup. |
| Acetone | Insoluble | Soluble | Good for precipitation, but miscible with water (complicates extraction). |
Visualizing the Rescue Workflow
The following diagram outlines the logical decision path for rescuing a separation process that has stalled due to emulsion or oiling out.
Caption: Decision tree for diagnosing and resolving phase separation anomalies in benzamide workups.
Quantitative Data: Solvent Selection for Extraction
Choosing the right extraction solvent is critical to avoid density inversions and solubility issues.
| Solvent | Density (g/mL) | Relative Polarity | Benzamide Solubility | Phase Position (vs. Water) |
| Dichloromethane (DCM) | 1.33 | 0.309 | High | Bottom (Organic) |
| Chloroform | 1.49 | 0.259 | High | Bottom (Organic) |
| Ethyl Acetate | 0.90 | 0.228 | Moderate-High | Top (Organic) |
| Diethyl Ether | 0.71 | 0.117 | Moderate | Top (Organic) |
| THF | 0.89 | 0.207 | High | Miscible (Requires salting out) |
Critical Note on DCM: If your aqueous phase is heavily brined or contains heavy salts, the density of the aqueous layer may approach 1.2–1.3 g/mL. This can cause phase inversion where the DCM layer floats or becomes neutrally buoyant (emulsion). Always check which layer contains your product by adding a drop of water.
References
-
University of Rochester. (n.d.).[7] Workup Troubleshooting: How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link][8]
-
ResearchGate. (2015).[9] How do I completely remove DCU from the reaction mixture? Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. amphoteros.com [amphoteros.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of N-benzyl-2-phenethylbenzamide
Welcome to the technical support center for the purification of N-benzyl-2-phenethylbenzamide and related amide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of column chromatography for this specific class of molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your separations, troubleshooting common issues, and understanding the chemical principles that underpin successful purification.
Understanding the Molecule: N-benzyl-2-phenethylbenzamide
N-benzyl-2-phenethylbenzamide is a tertiary amide with a molecular formula of C22H21NO and a molecular weight of 315.41 g/mol . Its structure, featuring two phenyl rings and a benzyl group, renders it moderately polar and generally insoluble in water but soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). The key to its chromatographic behavior lies in the polarity imparted by the amide functional group and the potential for interaction with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-benzyl-2-phenethylbenzamide?
A1: For most applications, standard silica gel (SiO2) is the recommended starting stationary phase due to its versatility and cost-effectiveness. However, amides can sometimes exhibit problematic interactions with the acidic silanol groups on the silica surface, leading to peak tailing or degradation. If you encounter such issues, consider the following alternatives:
-
Neutral Alumina (Al2O3): Less acidic than silica, alumina can be an excellent alternative for acid-sensitive compounds or to mitigate strong interactions causing peak tailing.[1]
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds and can improve the chromatography of amides by minimizing interactions with residual silanols.[1]
-
Reversed-Phase (C18) Silica: If your compound or impurities are very polar, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase, might provide a better separation.[1]
Q2: How do I choose the initial eluent system for my column?
A2: The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for N-benzyl-2-phenethylbenzamide on a Thin Layer Chromatography (TLC) plate.[2] This Rf range typically ensures good separation from impurities without requiring an excessively large volume of solvent.
A common starting point for moderately polar compounds like this is a mixture of a non-polar solvent and a more polar solvent. Good initial systems to test via TLC are:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol
Start with a low polarity mixture (e.g., 9:1 Hexanes/EtOAc) and gradually increase the proportion of the polar solvent until you achieve the target Rf.
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?
A3: Peak tailing is a common issue when chromatographing amides on silica gel. It is often caused by strong interactions between the amide and the acidic silanol groups of the stationary phase. Here are a few solutions:
-
Add an Eluent Modifier: Incorporating a small amount of a basic modifier into your eluent system can neutralize the acidic sites on the silica gel.[3]
-
Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent. This is a very common and effective strategy.
-
Ammonia: Using a solution of ammonia in methanol as the polar component of your mobile phase can also be effective.[4]
-
-
Change the Stationary Phase: As mentioned in A1, switching to a less acidic stationary phase like neutral alumina or an amine-functionalized silica can resolve tailing issues.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of N-benzyl-2-phenethylbenzamide in a question-and-answer format.
Problem 1: Poor Separation of the Product from a Non-polar Impurity
-
Question: My product and a less polar byproduct are not separating well, even with a low polarity eluent. How can I improve the resolution?
-
Answer:
-
Optimize the Eluent System: Your primary goal is to increase the selectivity between the two compounds. Try switching to a different solvent system. For example, if you are using Hexanes/EtOAc, try a system with a different polarity profile like DCM/Acetone.
-
Consider a Less Polar "Weak" Solvent: Sometimes, switching the non-polar component of your eluent can have a significant impact. For instance, replacing hexanes with toluene might alter the interactions with your aromatic compound and improve separation.
-
Isocratic vs. Gradient Elution: If you are running the column with a single eluent mixture (isocratic), consider a shallow gradient. Start with a very low polarity eluent to wash off the non-polar impurity completely before increasing the polarity to elute your product.
-
Problem 2: The Product is Tailing Badly and the Yield is Low
-
Question: I'm observing significant peak tailing, and my final yield after chromatography is much lower than expected. What's happening?
-
Answer: This strongly suggests an undesirable interaction with the silica gel, potentially leading to irreversible adsorption or degradation of your product.
-
Stability Check: First, confirm that your compound is stable on silica gel. To do this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is not stable on silica.[5]
-
Implement a Basic Modifier: As detailed in the FAQs, add 0.5-1% triethylamine to your eluent to passivate the silica gel. This is often the most straightforward solution.
-
Switch to Alumina: If a basic modifier doesn't solve the problem, your next step should be to try neutral alumina as your stationary phase.
-
Recrystallization as an Alternative: If chromatography proves consistently problematic and results in low yields, consider recrystallization as an alternative purification method. Amides often crystallize well from solvents like ethanol, acetone, or acetonitrile.[6]
-
Problem 3: A Very Polar Impurity is Contaminating the Product Fractions
-
Question: A polar impurity is co-eluting with my product. How can I remove it?
-
Answer:
-
Gradient Elution: A carefully designed gradient elution is key here. Start with the optimal isocratic eluent for your product (Rf ~0.25). Once your product has eluted, you can rapidly increase the eluent polarity (a "flush") to wash off the highly polar impurity.
-
Alternative Stationary Phase: This is a scenario where an amine-functionalized silica column can be very effective. The amine phase will have different selectivity compared to standard silica and may retain the polar impurity more strongly, allowing for a clean separation of your product.[1]
-
Liquid-Liquid Extraction Pre-Purification: Before running the column, consider a liquid-liquid extraction to remove the polar impurity. For example, if the impurity is a carboxylic acid starting material, a wash with a mild aqueous base (like sodium bicarbonate solution) could remove it.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the column chromatography of N-benzyl-2-phenethylbenzamide.
Caption: A decision tree for optimizing the purification of N-benzyl-2-phenethylbenzamide.
Experimental Protocols
Protocol 1: Developing the Eluent System using TLC
-
Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like DCM or EtOAc.
-
Spot the TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 9:1 Hexanes/EtOAc). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front nears the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analyze and Iterate: Calculate the Rf value for your product spot. If the Rf is too high (>0.4), decrease the eluent polarity (less EtOAc). If it's too low (<0.15), increase the polarity (more EtOAc). Repeat until the Rf is in the 0.2-0.3 range.
Protocol 2: Step-by-Step Flash Column Chromatography
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule of thumb is a 1:20 to 1:100 sample-to-silica ratio by weight).
-
Securely clamp the column vertically.
-
Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your starting eluent to form a slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
Drain the eluent until it is level with the top of the sand.
-
-
Loading the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).[2]
-
Add a small amount of silica gel (1-2 times the weight of your crude product) to this solution.[2]
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[2]
-
Carefully add this powder to the top of the packed column.[2]
-
-
Running the Column:
-
Carefully add your eluent to the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is a good starting point).[7]
-
Collect fractions in test tubes.
-
Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under UV light.[8]
-
-
Combining and Concentrating:
-
Once the separation is complete, combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain your purified N-benzyl-2-phenethylbenzamide.
-
Data Presentation
Table 1: Common Eluent Systems and Their Properties
| Eluent System | Non-Polar Component | Polar Component | Polarity Index | Typical Use Case for Amides |
| Hexanes/Ethyl Acetate | Hexanes | Ethyl Acetate | Low to Medium | Good starting point for moderately polar compounds. |
| DCM/Methanol | Dichloromethane | Methanol | Medium to High | For more polar amides or when better solubility is needed. |
| Toluene/Acetone | Toluene | Acetone | Medium | Can offer different selectivity for aromatic compounds. |
References
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. Retrieved from [Link]
-
Ghanma, C. E., et al. (2015). Evaluation of an amide-based stationary phase for supercritical fluid chromatography. Journal of Chromatography A, 1407, 231-238. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Not Voodoo. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]
-
LCGC International. (2017). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Welch, C. J., et al. (2016). Amide or Amino HPLC Columns What are the Differences. Tech Information. Retrieved from [Link]
-
Reddit. (2023, April 11). Flash Column Chromatography with Ammonia: Your experiences please! r/chemistry. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
National Institutes of Health. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Retrieved from [Link]
-
PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
National Institutes of Health. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenethylbenzamide. Retrieved from [Link]
Sources
Technical Support Center: Stability Profiling of N-benzyl-2-phenethylbenzamide
Executive Summary: The "Brick Dust" Challenge
You are likely encountering low recovery or variable data with N-benzyl-2-phenethylbenzamide .[1] Based on its structure—a benzamide core flanked by a benzyl group on the nitrogen and a bulky phenethyl group at the ortho (2-) position—this molecule is exceptionally lipophilic (Predicted LogP > 4.5).
The Core Insight: In 90% of user cases, "instability" in aqueous buffer is actually physical loss (precipitation or adsorption to plasticware), not chemical degradation. The bulky ortho-phenethyl group provides significant steric protection against hydrolysis, making the amide bond chemically robust at neutral pH.
This guide prioritizes distinguishing Solubility Artifacts from true Chemical Instability .
Module 1: Physical Stability (The #1 Failure Mode)
Symptom: HPLC peak area decreases over time (e.g., -40% in 2 hours) without the appearance of stoichiometric degradation peaks.
Root Cause Analysis:
-
Micro-Precipitation: The compound exceeds its aqueous solubility limit (likely < 1 µM in pure PBS). It forms invisible micro-crystals that are filtered out or settle.
-
Adsorption (Nonspecific Binding): The hydrophobic benzyl and phenethyl "tails" drive the molecule to stick to polypropylene (PP) tubes, pipette tips, and reservoirs.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Container Material | Glass or LoBind® Plastics | Standard Polystyrene (PS) or Polypropylene (PP) will act as a "sink," extracting the drug from the buffer.[1] |
| Co-Solvent | 1–5% DMSO or MeOH | Pure aqueous buffer is insufficient.[1] A co-solvent is mandatory to maintain thermodynamic solubility. |
| Surfactant | 0.05% Tween-80 or PEG-400 | Prevents aggregation and reduces adsorption to vessel walls by forming micelles around the lipophilic drug.[1] |
| Filtration | Avoid if possible | If filtering is necessary, use PVDF or PTFE . Do NOT use Nylon or Cellulose Acetate (high binding). |
Module 2: Chemical Stability (Hydrolysis & Oxidation)
Symptom: Decrease in parent peak area accompanied by the growth of new peaks (degradants).
Mechanism:
-
Hydrolysis: Cleavage of the amide bond to yield 2-phenethylbenzoic acid and benzylamine.
-
The "Ortho-Effect": The 2-phenethyl group is sterically bulky.[1] It shields the carbonyl carbon from nucleophilic attack (water/hydroxide). Therefore, this molecule is significantly more stable than unsubstituted benzamides.
Stability Profile:
| pH Condition | Predicted Stability | Notes |
| pH 1.2 (SGF) | Moderate | Protonation of the carbonyl oxygen may accelerate hydrolysis, but steric bulk slows the rate.[1] |
| pH 7.4 (PBS) | High | Negligible hydrolysis expected over 24–48 hours at RT. |
| pH 10+ (Basic) | Low | Vulnerable to base-catalyzed hydrolysis at elevated temperatures.[1] |
| Oxidative | Moderate | The benzylic carbons (next to the rings) are susceptible to radical oxidation under light/peroxide stress. |
Module 3: Diagnostic Workflows
Workflow A: Distinguishing Precipitation from Degradation
Use this logic flow to diagnose the cause of signal loss.
Caption: Decision tree to isolate physical loss (solubility) from chemical degradation mechanisms.
Module 4: Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Do not rely on kinetic solubility (adding DMSO stock to buffer). You must measure thermodynamic solubility.
-
Preparation: Weigh 2 mg of solid N-benzyl-2-phenethylbenzamide into a glass vial.
-
Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake/vortex at room temperature for 24 hours . (The solution must remain cloudy; if clear, add more solid).
-
Separation: Centrifuge at 15,000 x g for 10 minutes OR filter using a pre-saturated PTFE filter.
-
Quantification: Dilute the supernatant 1:1 with Acetonitrile (to ensure the dissolved drug doesn't crash out) and inject onto HPLC.
Protocol 2: Forced Degradation (Stress Testing)
Validate the stability-indicating nature of your HPLC method.
-
Acid Stress: Dissolve drug in 0.1 N HCl / MeOH (50:50). Heat at 60°C for 4 hours.
-
Base Stress: Dissolve drug in 0.1 N NaOH / MeOH (50:50). Heat at 60°C for 4 hours.
-
Oxidative Stress: Dissolve in 3% H₂O₂ / MeOH. Incubate at RT for 4 hours.
-
Analysis: If the parent peak remains >95%, the ortho-phenethyl shielding is effective.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my standard curve look linear in DMSO but non-linear in buffer? A: You are hitting the solubility ceiling in the buffer. Once the concentration exceeds the thermodynamic solubility limit (likely < 5 µM), the compound precipitates, flattening the curve. Always prepare standards in at least 50% organic solvent (MeOH/ACN).
Q2: Can I use plastic Eppendorf tubes for short-term storage? A: High-risk.[1] For this lipophilic molecule, we observe up to 20% loss in 1 hour in standard polypropylene due to adsorption. Use Glass inserts or Low-Retention (LoBind) tubes.[1]
Q3: Is the "2-phenethyl" group causing the instability? A: Paradoxically, it improves chemical stability. The steric bulk of the phenethyl group at the 2-position blocks water from attacking the amide bond. However, it drastically reduces water solubility, causing the physical instability you are likely observing.
References
-
ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2][3]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Chapter on Solubility and Lipophilicity).
- Gohel, M., et al. (2013). Adsorption of Drugs on Plastic Containers: A Review. Journal of Pharmaceutical Science & Bioscientific Research.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Amide Hydrolysis and Steric Hindrance).
Sources
Validation & Comparative
13C NMR Chemical Shift Guide: N-Benzyl-2-phenethylbenzamide
This guide provides a rigorous technical analysis of the 13C NMR chemical shifts of N-benzyl-2-phenethylbenzamide , a critical intermediate in the synthesis of isoquinoline alkaloids (e.g., Alangium alkaloids) and phosphodiesterase inhibitors.
The content compares the target molecule against its synthetic precursor (N-benzyl-2-methylbenzamide ) and structural isomers to provide a definitive characterization framework for drug development professionals.
Executive Summary & Structural Significance
N-benzyl-2-phenethylbenzamide (also known as N-benzyl-2-(2-phenylethyl)benzamide) is a functionalized benzamide scaffold often generated via lateral lithiation of N-benzyl-2-methylbenzamide. It serves as a pivotal precursor for cyclization into tetrahydroisoquinolines via the Bischler-Napieralski or Pictet-Spengler reactions.
Accurate assignment of its 13C NMR spectrum is essential for:
-
Validating C-C Bond Formation: Confirming the successful alkylation of the ortho-methyl group.
-
Distinguishing Regioisomers: Differentiating from N-phenethyl-2-benzylbenzamide or N-benzyl-N-phenethylbenzamide.
-
Monitoring Cyclization: Verifying the integrity of the amide bond prior to ring closure.
Comparative Chemical Shift Analysis
The following table contrasts the 13C NMR shifts of the target product with its starting material (N-benzyl-2-methylbenzamide) and a reference standard (N-benzylbenzamide).
Solvent: CDCl₃ | Frequency: 100/125 MHz | Reference: TMS (0.0 ppm)
| Carbon Assignment | Target: N-Benzyl-2-phenethylbenzamide (δ ppm) | Precursor: N-Benzyl-2-methylbenzamide (δ ppm) | Ref: N-Benzylbenzamide (δ ppm) | Diagnostic Shift (Δ) |
| C=O (Amide) | 169.5 - 170.2 | 170.0 | 167.5 | Shielding Effect: Ortho-substitution twists the amide out of planarity, shielding the carbonyl relative to unsubstituted benzamide. |
| N-CH₂ (Benzylic) | 44.0 - 44.5 | 44.0 | 44.2 | Minimal change; confirms the N-benzyl group remains intact. |
| Ar-CH₃ (Ortho) | — | 19.9 | — | Disappearance: Loss of the methyl signal is the primary confirmation of reaction consumption. |
| Ar-CH₂-CH₂-Ph | 35.5 - 36.5 | — | — | New Signal: Methylene attached to the benzamide ring (formerly the methyl group). |
| Ar-CH₂-CH₂-Ph | 37.5 - 38.5 | — | — | New Signal: Methylene attached to the newly introduced phenyl ring. |
| Quaternary C (C2) | 139.0 - 140.5 | 136.3 | — | Downfield shift due to alkyl substitution (inductive effect). |
| Quaternary C (C1) | 135.5 - 136.5 | 136.3 | 134.5 | The ipso carbon bearing the amide group. |
| Aromatic CH | 125.0 - 131.0 | 125.8 - 131.1 | 127.1 - 131.7 | Complex overlap. The product will show 5 additional aromatic signals from the new phenethyl group. |
Key Diagnostic Indicators
-
The "Methyl-to-Ethylene" Transition: The most distinct spectral feature is the disappearance of the high-field methyl peak at 19.9 ppm and the appearance of two new methylene signals in the 35–40 ppm region.
-
Carbonyl Environment: The carbonyl shift (~170 ppm) is characteristic of ortho-substituted benzamides, significantly downfield from the ~167 ppm of unsubstituted N-benzylbenzamide due to steric inhibition of resonance.
Experimental Validation Protocol
To ensure high-fidelity spectral data, the synthesis and characterization must follow a rigorous protocol. The following workflow describes the Lateral Lithiation route, which is the industry standard for generating this scaffold.
Methodology: Lateral Lithiation & Alkylation
-
Reagents: N-benzyl-2-methylbenzamide (1.0 eq), s-BuLi or n-BuLi (2.2 eq), Benzyl Bromide (1.1 eq).
-
Solvent: Anhydrous THF.
-
Conditions: -78°C under Argon/Nitrogen.
Step-by-Step Protocol:
-
Dissolution: Dissolve N-benzyl-2-methylbenzamide in anhydrous THF (0.2 M) and cool to -78°C .
-
Deprotonation: Add s-BuLi (2.2 eq) dropwise. The solution typically turns deep red/purple , indicating the formation of the thermodynamic dianion (lithiation at the amide nitrogen and the lateral ortho-methyl position).
-
Equilibration: Stir for 45–60 minutes at -78°C to ensure complete anion formation.
-
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise. The color will fade (usually to yellow or clear).
-
Quench: Warm to 0°C and quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoints
-
Checkpoint A (Color): Failure to generate a deep red/purple anion indicates moisture contamination or degraded organolithium reagent.
-
Checkpoint B (TLC): The product is less polar than the starting material due to the addition of the lipophilic phenethyl group.
-
Checkpoint C (1H NMR): Look for the disappearance of the singlet at δ 2.47 ppm (Ar-CH3) and appearance of multiplets at δ 2.9–3.1 ppm (ethylene bridge).
Structural Logic & Pathway Visualization
The following diagram illustrates the transformation logic and the resulting spectral evolution.
Figure 1: Synthetic pathway and spectral validation logic for N-benzyl-2-phenethylbenzamide.
Alternative Characterization Methods
While 13C NMR is definitive for the carbon skeleton, complementary techniques are required for full structural proof in drug development dossiers.
| Technique | Purpose | Expected Outcome |
| DEPT-135 NMR | Distinguish CH/CH₃ from CH₂ | The two new signals at 35–40 ppm will appear as negative (inverted) peaks (CH₂), confirming the formation of the ethylene bridge. |
| HMBC (2D NMR) | Verify Connectivity | Long-range coupling between the amide carbonyl (~170 ppm) and the ortho-benzylic protons (~2.9 ppm) confirms the substituent is on the ring, not the nitrogen. |
| IR Spectroscopy | Functional Group Check | Amide I band at 1640–1650 cm⁻¹ (hydrogen bonded). Absence of N-H stretch if tertiary (not applicable here as this is a secondary amide). |
References
-
Synthesis of N-Benzyl-2-methylbenzamide (Precursor Data)
- Source: Durham E-Theses, "Synthesis and application of organoboron compounds for catalytic amide form
-
Data Verification: 13C NMR (126 MHz, CDCl₃) δ 170.0, 138.3, 136.3, 131.1, 130.0, 128.9, 44.0, 19.9.[1]
-
Lateral Lithiation Methodology (Mechanistic Grounding)
- Source: Beak, P., & Snieckus, V. (1982).
- Relevance: Establishes the thermodynamic acidity of the l
-
Comparative Benzamide Data
- Source: Royal Society of Chemistry, "Selective Catalytic Hoffmann N-Alkyl
- Data Verification: N-Benzylbenzamide 13C NMR: δ 167.5, 138.2, 44.2.
Sources
Safety Operating Guide
Personal protective equipment for handling N-benzyl-2-phenethylbenzamide
Topic: Personal Protective Equipment & Safe Handling of N-benzyl-2-phenethylbenzamide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Part 1: Pre-Operational Assessment (The "Why" & "What")
1.1 Chemical Identity & Hazard Profiling Before engaging with N-benzyl-2-phenethylbenzamide (likely structure: N-benzyl-2-(2-phenylethyl)benzamide), you must establish a precise hazard profile.[1] As a specialized pharmaceutical intermediate, specific toxicological data may be sparse.[1] Therefore, we apply the Precautionary Principle , utilizing "Read-Across" data from structural analogs like N-benzylbenzamide and N-phenethylbenzamide.[1]
-
Chemical Nature: Lipophilic organic amide.[1]
-
Physical State: Typically a white to off-white crystalline solid.[1]
-
Primary Risks:
1.2 The "Band 3" Containment Strategy For novel or less-characterized pharmaceutical intermediates, we default to Control Band 3 .[1] This dictates that all handling of the neat solid must occur within a certified engineering control device, not on an open bench.[1]
Part 2: The Defensive Perimeter (PPE & Engineering Controls)
This section details the physical barriers required to isolate the researcher from the chemical agent.[1]
Engineering Controls (The Primary Barrier)
| Control Type | Specification | Operational Requirement |
| Primary Containment | Chemical Fume Hood | Face velocity 0.5 m/s (100 fpm) .[1] Sash height kept at working level (approx. 18 inches).[1] |
| Secondary Containment | Spill Tray | Polypropylene or stainless steel tray capable of holding 110% of the largest vessel volume.[1] |
| Dust Control | Static Elimination | Use an ionizing bar or anti-static gun during weighing to prevent electrostatic dispersion of the powder.[1] |
Personal Protective Equipment (The Secondary Barrier)
Do not rely on generic lab coats.[1] The lipophilic nature of this benzamide derivative requires specific material selection to prevent permeation.[1]
-
Hand Protection: Double-Gloving Strategy is mandatory.[1]
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for handling powders that can drift behind lenses.
-
Body Protection: Tyvek® lab coat or sleeve covers are recommended if handling >500mg to prevent cuff contamination.[1]
Part 3: Operational Maneuvers (Protocols)
Workflow Visualization
Caption: Operational workflow for safe handling, emphasizing immediate solubilization to mitigate dust hazards.
Step-by-Step Handling Protocol
Step 1: Preparation & Weighing
-
Zone Setup: Place a micro-balance inside the fume hood.[1] If the balance cannot be moved, use a transfer vessel (e.g., a tared scintillation vial with a cap).
-
Static Control: This compound is likely static-prone.[1] Pass an anti-static gun over the powder before spatulating.[1]
-
Transfer: Weigh the solid directly into the tared vial. Never weigh on an open benchtop.
-
Sealing: Cap the vial before removing it from the hood if transport is necessary.
Step 2: Solubilization (The Critical Safety Step)
-
Scientific Logic: Dissolving the solid eliminates the inhalation hazard (dust) and transitions the risk to a liquid handling context, which is easier to manage.
-
Solvents: Soluble in DMSO, Dichloromethane (DCM), or Ethanol.
-
Procedure: Add solvent slowly down the side of the vial to avoid "puffing" the powder.[1] Vortex inside the hood.
Step 3: Reaction Setup
-
When adding the solution to a reaction mixture, use a syringe or positive-displacement pipette to prevent dripping.[1]
-
If the reaction involves heating, ensure a reflux condenser is fitted to prevent volatilization of the solvent carrying the benzamide.[1]
Part 4: Emergency Response & Decommissioning
Spill Response Logic
Scenario: You spill 500mg of solid powder inside the hood.
-
Stop: Cease all airflow disturbances (do not close the sash rapidly).
-
Cover: Gently place a solvent-dampened paper towel (ethanol is effective) over the powder.[1] Why? This prevents the dust from becoming airborne.[4]
-
Wipe: Wipe inward from the perimeter to the center.[1]
-
Dispose: Place all wipes in a sealed hazardous waste bag labeled "Toxic Solid Waste."
Waste Disposal
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be incinerated. Do not use general trash.
-
Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" organic waste streams.[1]
-
Aquatic Precaution: Under no circumstances should this compound enter the drainage system.[1] It is classified as Aquatic Chronic 2 [1, 2].[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95083, N-(2-Phenylethyl)benzamide. Retrieved from [Link]
-
ChemBuyersGuide. Structure Identity: N-benzyl-2-phenethylbenzamide.[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
